5-Bromo-2-fluoro-N-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFTLHOMUTOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656166 | |
| Record name | 5-Bromo-2-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153252-25-5 | |
| Record name | 5-Bromo-2-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Anilines
Halogenated and N-alkylated anilines are foundational building blocks in modern organic synthesis, particularly within the realm of drug discovery. The strategic incorporation of bromine, fluorine, and N-methyl groups, as seen in 5-Bromo-2-fluoro-N-methylaniline, imparts a unique combination of steric and electronic properties. These modifications can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.[1][2] Anilines are prevalent scaffolds in pharmaceuticals; however, their metabolic pathways can sometimes lead to toxicity.[3] Consequently, the development of aniline derivatives with tailored properties is a critical endeavor in creating safer and more efficacious therapeutics.[4] This guide focuses on providing the core physical data and analytical methodologies essential for the effective utilization of this compound in research and development.
Molecular Identity and Structure
The fundamental identity of a compound is the bedrock of all subsequent physical and chemical analysis. The structural arrangement of this compound dictates its inherent properties.
Caption: 2D Structure of this compound
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1153252-25-5 | [5][6][7][8] |
| Molecular Formula | C₇H₇BrFN | [5][8] |
| Molecular Weight | 204.04 g/mol | [5][8] |
| Synonyms | N-Methyl-5-bromo-2-fluoroaniline | [8] |
Physical and Chemical Properties: A Data-Driven Overview
A notable challenge in working with this compound is the scarcity of experimentally determined physical property data. Much of the available information is based on computational predictions. This is not uncommon for novel or specialized reagents. Therefore, the following table presents a combination of available data and predicted values to guide researchers, with the clear delineation between the two.
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
| Appearance | Colorless to light yellow liquid | Predicted | [9][10] |
| Melting Point | No data available | Experimental determination is recommended. | N/A |
| Boiling Point | 235.6 ± 30.0 °C | Predicted | [9][10] |
| Density | 1.578 ± 0.06 g/cm³ | Predicted | [9][10] |
| pKa | 2.81 ± 0.25 | Predicted | [9][10] |
| Solubility | No data available | Expected to be soluble in common organic solvents. | N/A |
The predicted liquid state at room temperature is a critical consideration for handling and reaction setup. This contrasts with the isomeric compound, 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), which is a solid with a melting point of 86-90 °C.[11][12][13][14] This difference highlights how minor positional changes in substituents can significantly impact the crystalline packing and intermolecular forces of a molecule.
Experimental Protocols for Physical Property Determination
Given the lack of comprehensive experimental data, researchers may need to determine these properties in their own laboratories. The following are standardized, field-proven protocols for key physical property measurements.
Workflow for Physical Property Characterization
Caption: Workflow for characterizing physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.[11] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.[11]
Protocol:
-
Sample Preparation: If the sample is solid, crush a small amount into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of the sample. The sample should be tightly packed to a height of 1-2 mm.[15]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol:
-
Sample Preparation: Place a few milliliters of the liquid into a small test tube or fusion tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus, such as a Thiele tube or an aluminum block.[9]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heat until a continuous and rapid stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.
Solubility Profiling
Understanding a compound's solubility is critical for its application in reactions, formulations, and biological assays.
Protocol:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: In a small test tube, add approximately 10 mg of the compound.
-
Solvent Addition: Add the selected solvent dropwise, shaking vigorously after each addition, up to a total volume of 1 mL.
-
Observation: Record the compound as "soluble" if a clear, homogeneous solution is formed. If it remains as a separate phase or suspension, it is "insoluble."
-
Quantitative Assessment (Optional): For more precise measurements, prepare saturated solutions and determine the concentration using techniques like UV-Vis spectroscopy or HPLC.
Spectroscopic Data
While no specific, publicly available spectra for this compound were identified, predictions based on its structure can be made.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton (if present and not exchanged). The aromatic region will be complex due to splitting from both the fluorine atom and adjacent protons. The N-methyl group will likely appear as a singlet or a doublet depending on the coupling to the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the bromine, fluorine, and N-methylamino substituents.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Safety and Handling
As with all halogenated anilines, this compound should be handled with care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl or neoprene, as nitrile may have poor compatibility), should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.
Conclusion and Future Directions
This compound is a valuable, albeit under-characterized, building block for chemical synthesis. While predicted data provides a useful starting point, this guide highlights the critical need for experimental determination of its core physical properties. The provided protocols offer a standardized approach for researchers to generate this essential data, ensuring reproducibility and facilitating the compound's broader application in drug discovery and materials science. As this compound is utilized more frequently, the dissemination of experimentally verified data will be paramount to advancing its potential.
References
- 1. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 5-Bromo-2-methylaniline(39478-78-9) 1H NMR [m.chemicalbook.com]
- 5. This compound | 1153252-25-5 [sigmaaldrich.com]
- 6. This compound CAS#: 1153252-25-5 [chemicalbook.com]
- 7. This compound | 1153252-25-5 [amp.chemicalbook.com]
- 8. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 9. 5-bromo-N-but-2-ynyl-4-fluoro-2-methylaniline | C11H11BrFN | CID 107591910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 12. math.unipd.it [math.unipd.it]
- 13. appchemical.com [appchemical.com]
- 14. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]
- 15. rsc.org [rsc.org]
An In-Depth Technical Guide to 5-Bromo-2-fluoro-N-methylaniline (CAS No. 1153252-25-5)
This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-N-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, a plausible and detailed synthetic protocol, expected physicochemical properties, and its potential applications as a strategic building block in medicinal chemistry.
Core Chemical Identity
This compound is a substituted aniline carrying bromo, fluoro, and N-methyl functional groups. This trifunctional nature makes it a versatile intermediate for constructing complex molecular architectures.
| Identifier | Value | Source |
| CAS Number | 1153252-25-5 | [1][2][3] |
| Molecular Formula | C₇H₇BrFN | [3] |
| Molecular Weight | 204.04 g/mol | [2] |
| Synonyms | N-Methyl-5-bromo-2-fluoroaniline | [3] |
Strategic Synthesis Protocol
Proposed Synthetic Pathway: N-Methylation
The introduction of a methyl group onto the nitrogen atom of 5-bromo-2-fluoroaniline is a key transformation. A common and effective method for this is reductive amination or direct alkylation. Below is a detailed protocol for N-methylation using dimethyl sulfate, a powerful methylating agent.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via N-methylation of 5-bromo-2-fluoroaniline.
Materials:
-
5-bromo-2-fluoroaniline
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluoroaniline (1 equivalent) in the anhydrous solvent. Cool the solution to 0°C using an ice bath.
-
Addition of Methylating Agent: Add dimethyl sulfate (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature does not exceed 5°C. The causality here is to control the exothermic reaction and prevent potential side reactions, such as dialkylation.[4]
-
Base Addition: After the addition of dimethyl sulfate is complete, slowly add a solution of sodium hydroxide (2 equivalents) in water dropwise. The base neutralizes the sulfuric acid byproduct and facilitates the methylation reaction.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel to yield the final product of high purity.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques. Below are the expected characteristics.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). A singlet or doublet for the N-H proton (if present, depending on solvent) around 3.5-4.5 ppm, and a singlet for the N-methyl protons around 2.8-3.0 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the 100-160 ppm region, with the carbon attached to fluorine showing a characteristic large coupling constant (J_CF). The N-methyl carbon will appear as a singlet around 30-40 ppm. |
| FT-IR | Characteristic peaks for N-H stretching (for secondary amine) around 3300-3500 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹, C=C stretching (aromatic) around 1400-1600 cm⁻¹, and C-F and C-Br stretching in the fingerprint region.[5] |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (204.04). A characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio) will be a key identifier.[6] |
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals. The presence of bromo, fluoro, and amine functionalities in this compound allows for a variety of subsequent chemical transformations.
Versatile Reaction Sites
Caption: Key reaction sites on this compound.
-
Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents.[1]
-
Fluoro Group: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although it is less reactive than other halogens in this regard. Its presence significantly influences the electronic properties of the aromatic ring.
-
N-Methylamino Group: The secondary amine can be further functionalized through acylation, alkylation, or used as a nucleophile in various bond-forming reactions.
A Case Study: Analogy to SIRT6 Activator Synthesis
While direct applications of this compound are not extensively documented, the closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6).[7] SIRT6 is a lysine deacetylase that acts as a tumor suppressor. The structural similarity suggests that this compound could serve as a valuable building block for developing novel kinase inhibitors, enzyme modulators, and other therapeutic agents.
Safety and Handling
As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is expected to be harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
This compound (CAS No. 1153252-25-5) is a valuable, trifunctional chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its strategic combination of reactive sites allows for diverse and complex molecular elaborations. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this versatile building block in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. appchemical.com [appchemical.com]
- 3. 5-溴-2-氟-N-甲基苯胺 CAS#: 1153252-25-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 7. ossila.com [ossila.com]
An In-Depth Technical Guide to 5-Bromo-2-fluoro-N-methylaniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of lead compounds. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after by medicinal chemists. Among these, 5-Bromo-2-fluoro-N-methylaniline stands out as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2][3] This guide provides a comprehensive overview of the molecular weight, properties, synthesis, and applications of this compound, offering a technical resource for researchers leveraging this valuable compound in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 204.04 g/mol | [4] |
| CAS Number | 1153252-25-5 | [5][6] |
| Molecular Formula | C₇H₇BrFN | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water | [7] |
| Appearance | Not available |
It is crucial to distinguish this compound from its isomers, such as 5-Bromo-4-fluoro-2-methylaniline, which has a reported melting point of 86-90 °C.[4][8] The distinct substitution pattern of this compound influences its reactivity and spatial arrangement, which are critical considerations in structure-activity relationship (SAR) studies.
Synthesis and Reactivity
The synthesis of this compound typically proceeds from its precursor, 5-bromo-2-fluoroaniline. The synthetic pathway can be logically broken down into two key stages: the formation of the core aniline structure and the subsequent N-methylation.
Synthesis of the Precursor: 5-Bromo-2-fluoroaniline
A common route to 5-bromo-2-fluoroaniline involves the reduction of 4-bromo-1-fluoro-2-nitrobenzene.[7] This reaction is typically carried out using a reducing agent such as iron powder in the presence of an acid or a salt like ammonium chloride.[7]
Experimental Protocol: Synthesis of 5-Bromo-2-fluoroaniline [7]
-
Reaction Setup: In a reaction vessel, combine 4-bromo-1-fluoro-2-nitrobenzene with ethanol.
-
Addition of Reducing Agent: To this solution, add iron powder and a saturated aqueous solution of ammonium chloride.
-
Reaction Conditions: Heat the mixture with stirring, typically around 70°C, and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and filter to remove the iron residues.
-
Extraction and Purification: Concentrate the filtrate and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 5-bromo-2-fluoroaniline by a suitable method, such as column chromatography or recrystallization, to obtain the desired purity.
Caption: Synthesis of 5-Bromo-2-fluoroaniline via reduction of 4-bromo-1-fluoro-2-nitrobenzene.
N-Methylation of 5-Bromo-2-fluoroaniline
The introduction of the methyl group onto the nitrogen atom of 5-bromo-2-fluoroaniline is the final step in the synthesis of the target compound. This can be achieved through various N-alkylation methods. A common approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective methylation.
Conceptual Experimental Protocol: N-Methylation
-
Reaction Setup: Dissolve 5-bromo-2-fluoroaniline in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to deprotonate the aniline nitrogen.
-
Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction, extract the product into an organic solvent, and purify using standard techniques like column chromatography to yield this compound.
Caption: N-methylation of 5-bromo-2-fluoroaniline to yield the target compound.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of multiple reactive sites on the aromatic ring and the N-methylamino group. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of substituents at the 5-position, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
The fluorine atom, positioned ortho to the N-methylamino group, influences the electronic nature of the aromatic ring and can participate in nucleophilic aromatic substitution reactions under certain conditions. The N-methylamino group itself can be further functionalized, although its reactivity is generally lower than that of the bromine atom in cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are crucial building blocks in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its molecular weight of 204.04 g/mol and its versatile reactivity make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. While specific physicochemical and spectroscopic data for this compound are not widely published, its synthesis from 5-bromo-2-fluoroaniline is a feasible and logical route. As the demand for sophisticated and highly optimized drug candidates continues to grow, the utility of fluorinated intermediates like this compound is set to expand, solidifying its role as a key component in the medicinal chemist's toolbox.
References
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 1153252-25-5 [sigmaaldrich.com]
- 7. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
Introduction: The Strategic Value of a Dihalogenated N-Methylaniline Building Block
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-N-methylaniline
This compound (CAS No. 1153252-25-5) is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science.[1][2] Its strategic importance lies in the orthogonal reactivity of its functional groups: the nucleophilic secondary amine, the bromine atom amenable to cross-coupling reactions, and the fluorine atom that can influence molecular conformation and metabolic stability. This trifunctional nature allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs).[2][3] Notably, related aniline structures are key components in the synthesis of activators for sirtuin 6 (SIRT6), a lysine deacetylase that has emerged as a significant target in cancer therapy.[1]
This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.
| Property | Value | Source |
| CAS Number | 1153252-25-5 | [4][5][6] |
| Molecular Formula | C₇H₇BrFN | |
| Molecular Weight | 204.04 g/mol | |
| Synonyms | N-Methyl-5-bromo-2-fluoroaniline | [7] |
Retrosynthetic Analysis and Core Synthetic Strategy
The synthesis of this compound is most logically approached via a two-stage process. A retrosynthetic analysis reveals the most practical disconnection at the N-methyl bond, pointing to the key precursor, 5-Bromo-2-fluoroaniline (CAS No. 2924-09-6). This intermediate, in turn, is readily accessible from a commercially available nitroaromatic compound through a standard reduction reaction. This strategy avoids the complexities of direct bromination or fluorination of a pre-methylated aniline, which could lead to regioisomeric mixtures and challenging purifications.
The overall synthetic workflow is outlined below.
Caption: High-level overview of the two-stage synthesis.
Part I: Synthesis of the Key Intermediate: 5-Bromo-2-fluoroaniline
The cornerstone of this synthesis is the efficient production of 5-Bromo-2-fluoroaniline. This is achieved through the reduction of the corresponding nitro-compound, a classic and highly scalable transformation in industrial chemistry.
Causality of Method Selection: Metal-Acid Reduction
While several methods exist for nitro group reduction, including catalytic hydrogenation[8][9], the use of iron powder in the presence of an acid catalyst like ammonium chloride is often preferred for its cost-effectiveness, high yield, and operational simplicity.[10] This method avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts. Furthermore, catalytic hydrogenation carries an inherent risk of hydrodebromination (loss of the bromine substituent), a side reaction that would compromise the yield of the desired intermediate. The iron/NH₄Cl system is robust and selective for the nitro group, making it a trustworthy choice for this transformation.
Caption: Reaction scheme for the synthesis of the key intermediate.
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-fluoroaniline
This protocol is adapted from established industrial procedures.[10]
-
Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add powdered iron (Fe) and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Addition of Starting Material: In a separate vessel, dissolve 4-bromo-1-fluoro-2-nitrobenzene in 95% ethanol. Add this solution to the stirred iron/ammonium chloride slurry.
-
Reaction Execution: Heat the reaction mixture to 70°C and maintain vigorous stirring. The reaction is exothermic and may require initial cooling to control the temperature. Monitor the progress of the reaction by a suitable chromatographic method (e.g., HPLC or TLC) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Upon completion, cool the mixture to room temperature.
-
Filter the entire reaction slurry through a pad of diatomaceous earth (Celite®) to remove the iron oxides and unreacted iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the ethanol.
-
Perform a liquid-liquid extraction of the remaining residue with ethyl acetate and water. Separate the organic layer.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-2-fluoroaniline.
-
-
Purification: The crude product is often of sufficient purity for the next step. If required, further purification can be achieved by vacuum distillation or column chromatography on silica gel. A final drying under high vacuum will remove residual solvents to yield the product as a light yellow solid or oil.[3][10]
Part II: N-Methylation of 5-Bromo-2-fluoroaniline
The final stage of the synthesis involves the selective methylation of the primary amine to furnish the target secondary amine.
Causality of Method Selection: Electrophilic Alkylation
The most direct method for N-methylation is the reaction of the nucleophilic aniline with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This reaction requires a non-nucleophilic base to neutralize the acidic byproduct (e.g., HI) generated during the reaction. The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, effective, and easily removed by filtration after the reaction.
Detailed Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on standard N-alkylation procedures for anilines. Researchers should optimize conditions for their specific setup.
-
Reactor Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluoroaniline, anhydrous potassium carbonate (K₂CO₃), and a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Methylating Agent: Cool the stirred suspension in an ice bath. Slowly add a slight excess (e.g., 1.1-1.2 equivalents) of methyl iodide (CH₃I) dropwise, ensuring the internal temperature remains low.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture to remove the potassium salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product will likely contain some unreacted starting material and potentially a small amount of the di-methylated byproduct. Purification via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically required to isolate the pure this compound.
Caption: The complete two-step synthesis pathway with key reagents.
Safety Considerations
-
Anilines: 5-Bromo-2-fluoroaniline is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
-
Methylating Agents: Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. All handling must be performed in a fume hood with extreme caution.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[4][11]
Conclusion
The described two-step synthesis, proceeding through the reduction of 4-bromo-1-fluoro-2-nitrobenzene followed by N-methylation of the resulting 5-bromo-2-fluoroaniline, represents a reliable, scalable, and logical pathway for the production of this compound. The choice of robust and cost-effective reagents at each stage ensures the practicality of this route for both academic research and industrial drug development applications. The final product is a versatile chemical intermediate poised for use in the synthesis of a new generation of complex molecules.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 1153252-25-5 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. aboundchem.com [aboundchem.com]
- 8. nbinno.com [nbinno.com]
- 9. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 10. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- 11. aksci.com [aksci.com]
An In-Depth Technical Guide to 5-Bromo-2-fluoro-N-methylaniline: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoro-N-methylaniline is a halogenated and N-methylated aniline derivative that holds potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential reactivity of this compound, drawing upon established principles of organic chemistry and data from closely related analogues. While specific, peer-reviewed applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinally relevant compounds, suggesting its utility in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
Correct identification and understanding of the physicochemical properties of a chemical entity are paramount for its effective and safe use in research and development.
Structural Confirmation
The definitive structure of this compound is confirmed by its IUPAC name and various chemical identifiers.
-
IUPAC Name: this compound
-
CAS Number: 1153252-25-5[1]
-
Molecular Formula: C₇H₇BrFN[1]
-
Molecular Weight: 204.04 g/mol [1]
-
SMILES: C1=C(F)C=C(Br)C=C1NC
Diagram of the Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Data Summary
While experimentally determined data for this compound is scarce, the following table includes key identifiers. For context, properties of the closely related and more extensively studied isomer, 5-Bromo-4-fluoro-2-methylaniline, are also provided. It is crucial to note that these values are not interchangeable but can offer an approximation.
| Property | This compound Value | 5-Bromo-4-fluoro-2-methylaniline (for comparison) |
| CAS Number | 1153252-25-5 | 627871-16-3[2] |
| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN[2] |
| Molecular Weight | 204.04 g/mol | 204.04 g/mol [2] |
| Melting Point (°C) | Not available | 86-90[2] |
| Boiling Point (°C) | Not available | 266.3 at 760 mmHg (Predicted)[2] |
| Density (g/cm³) | Not available | 1.589 (Predicted)[2] |
Synthesis Methodologies
Hypothetical Synthetic Pathway 1: N-Methylation of 5-Bromo-2-fluoroaniline
This approach would utilize the commercially available 5-Bromo-2-fluoroaniline as a starting material. The N-methylation of anilines can be achieved through various methods, including the Eschweiler-Clarke reaction or direct alkylation with a methylating agent.
Reaction Scheme:
Caption: N-methylation of 5-bromo-2-fluoroaniline.
Detailed Protocol (Exemplary): It is critical to note that the following is a generalized protocol and would require optimization for this specific substrate.
-
Dissolution: Dissolve 5-Bromo-2-fluoroaniline in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the aniline nitrogen.
-
Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Hypothetical Synthetic Pathway 2: Reduction of a Nitro Precursor and N-methylation
This route would commence with a suitable nitrobenzene derivative, such as 4-bromo-1-fluoro-2-nitrobenzene. The nitro group can be reduced to an amine, which is then N-methylated.
Reaction Workflow:
Caption: Synthesis via reduction and N-methylation.
Discussion of the Reduction Step: The reduction of the nitro group is a standard transformation in organic synthesis. Common reagents include:
-
Iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) in a protic solvent like ethanol or water. This is a classic and cost-effective method.
-
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This method is often high-yielding and produces clean reactions. A patent for the preparation of the related 2-bromo-5-fluoroaniline describes the use of Raney nickel as a catalyst for the hydrogenation of 2-bromo-5-fluoronitrobenzene[3].
Reactivity and Potential Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
N-Methylamino Group: The secondary amine is nucleophilic and can participate in a variety of coupling reactions, such as amide bond formation and Buchwald-Hartwig amination. The methyl group can also influence the steric and electronic environment of the nitrogen atom.
-
Bromine Atom: The bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings. This allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups at this position. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is noted for its utility in cross-coupling reactions at the bromine site[4][5].
-
Fluorine Atom: The fluorine atom can influence the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. While generally less reactive towards nucleophilic aromatic substitution than other halogens, its presence can activate the ring towards certain transformations. The ortho-fluoro substitution can also impact the conformation of the molecule and its binding to biological targets.
Potential Applications in Drug Discovery: Halogenated anilines are privileged scaffolds in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile point for further chemical modification. Although direct applications of this compound are not well-documented, its structural analogue, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential in cancer therapy[5][6]. This suggests that this compound could also serve as a valuable building block for the synthesis of novel bioactive compounds.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. Its trifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecules. While specific applications and detailed experimental protocols for this particular compound are not yet widely published, its structural similarity to key intermediates in drug discovery programs suggests that it could play a role in the development of future therapeutic agents and advanced materials. Researchers working with this compound should rely on established principles of organic synthesis and exercise appropriate safety precautions.
References
Spectroscopic Unveiling of 5-Bromo-2-fluoro-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure
The structural formula of 5-Bromo-2-fluoro-N-methylaniline is presented below. The strategic placement of the bromo, fluoro, and N-methyl substituents dictates the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H-3) | ~6.9-7.1 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 |
| Ar-H (H-4) | ~6.6-6.8 | t | J(H-H) ≈ 8-9 |
| Ar-H (H-6) | ~7.2-7.4 | dd | J(H-F) ≈ 2-3, J(H-H) ≈ 8-9 |
| NH-CH₃ | ~2.8-3.0 | s | - |
| N-H | ~3.5-4.5 | br s | - |
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
The proton at the C-6 position is expected to appear at the most downfield chemical shift due to the deshielding effects of the adjacent fluorine and bromine atoms. It will likely appear as a doublet of doublets due to coupling with the neighboring proton at C-4 and the fluorine at C-2.
-
The proton at the C-3 position will also be a doublet of doublets, coupling to the adjacent fluorine at C-2 and the proton at C-4.
-
The proton at the C-4 position is expected to appear as a triplet due to coupling with the two adjacent aromatic protons.
The N-methyl group should appear as a singlet in the upfield region of the spectrum. The broad singlet for the N-H proton is characteristic of amines and its chemical shift can be concentration and solvent dependent.
¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound is summarized below. The chemical shifts are reported in ppm.
| Carbon | Predicted Chemical Shift (ppm) | Coupling to F |
| C-1 (C-N) | ~140-145 | d |
| C-2 (C-F) | ~150-155 | d, ¹J(C-F) ≈ 240-250 Hz |
| C-3 | ~115-120 | d |
| C-4 | ~125-130 | s |
| C-5 (C-Br) | ~110-115 | d |
| C-6 | ~120-125 | d |
| N-CH₃ | ~30-35 | s |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to show seven distinct signals.
-
The carbon atom directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.
-
The carbon atoms ortho and meta to the fluorine will also show smaller carbon-fluorine couplings.
-
The carbon atom bonded to the bromine (C-5) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
-
The N-methyl carbon will appear as a singlet in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then assigned to specific functional groups.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3350-3450 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch (N-CH₃) | 2800-3000 | Medium |
| C=C aromatic stretch | 1500-1600 | Strong |
| N-H bend | 1500-1550 | Medium |
| C-N stretch | 1250-1350 | Strong |
| C-F stretch | 1100-1250 | Strong |
| C-Br stretch | 500-600 | Medium |
Interpretation of the IR Spectrum:
-
N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The IR spectrum of N-methylaniline shows a peak in this region.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the N-methyl group will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-N Stretch: A strong band in the 1250-1350 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.
-
C-F and C-Br Stretches: The presence of the carbon-fluorine and carbon-bromine bonds will give rise to strong and medium intensity bands in the fingerprint region of the spectrum, respectively.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 203/205 | High | [M]⁺ (Molecular Ion) |
| 188/190 | Medium | [M - CH₃]⁺ |
| 124 | Medium | [M - Br]⁺ |
| 108 | Medium | [M - Br - HF]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2]
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) should appear as a pair of peaks of nearly equal intensity at m/z 203 and 205.
-
Fragmentation Pathway: A plausible fragmentation pathway under electron ionization is initiated by the loss of a methyl radical from the molecular ion to form a fragment at m/z 188/190. Subsequent loss of a bromine radical would lead to a fragment at m/z 124. Further fragmentation could involve the loss of HF.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By combining spectral predictions with the analysis of structurally similar compounds and fundamental spectroscopic principles, a comprehensive and scientifically rigorous interpretation of the compound's key spectral features has been presented. This information is intended to serve as a valuable resource for researchers and scientists in the accurate identification and characterization of this important chemical building block, thereby facilitating its application in drug discovery and materials science.
References
A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-N-methylaniline: Sourcing, Synthesis, and Application in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-fluoro-N-methylaniline is a strategically important building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring bromine, fluorine, and a secondary amine, offers a versatile scaffold for creating complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, key chemical properties, strategic applications in drug discovery—particularly in the synthesis of kinase inhibitors—and best practices for its handling and procurement. For researchers, understanding the commercial landscape and the chemical's reactivity profile is paramount to accelerating discovery timelines and ensuring the integrity of synthetic campaigns.
Chemical Identity and Core Properties
To ensure precision in procurement and application, it is critical to distinguish this compound from its isomers. The primary identifier is its CAS (Chemical Abstracts Service) number.
dot
Caption: Core Chemical Identifiers for this compound.
It is crucial not to confuse this compound with its isomers, such as 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3)[1][2] or 5-Bromo-2-fluoroaniline (CAS 2924-09-6)[3][4], as the positional differences of the substituents dramatically alter reactivity and subsequent biological activity in derived molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BrFN | |
| Molecular Weight | 204.04 g/mol | [1][2] |
| Appearance | Typically a solid powder, may vary from pale purple to amber | [2][5] |
| Melting Point | 86 - 90 °C | [2][6] |
| Boiling Point | 105 °C @ 12 mmHg | [7] |
| Density | ~1.589 - 1.694 g/cm³ |[6][7] |
Commercial Availability and Supplier Landscape
This compound is available commercially through various specialty chemical suppliers who cater to the research and development sector. It is typically sold as a "building block" or "intermediate" for organic synthesis.
Table 2: Selected Commercial Suppliers
| Supplier | CAS Number | Purity/Notes |
|---|---|---|
| Parchem | 1153252-25-5 | Specialty chemical supplier.[8] |
| Sigma-Aldrich | 1153252-25-5 | Available through their marketplace, often for early discovery researchers. |
| BLD Pharm | 1153252-25-5 | Listed as a fluorinated building block.[3] |
It is important to note that some suppliers, like Sigma-Aldrich, may provide this product as part of a collection for early discovery and may not perform independent analytical data collection; the buyer often assumes responsibility for confirming identity and purity.[9]
Procurement Protocol for Research Professionals
A systematic approach is essential for sourcing high-quality starting materials, which directly impacts experimental reproducibility and success.
dot
Caption: A standardized workflow for the procurement of specialty chemicals.
Strategic Importance in Drug Discovery
The utility of this compound stems from its distinct reactive sites, making it a valuable scaffold in medicinal chemistry. Halogenated anilines are crucial intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The fluorine atom, in particular, is a prized feature in drug design for its ability to improve metabolic stability, enhance binding affinity, and modulate the basicity (pKa) of the nearby amine.[11]
Application in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is implicated in diseases like cancer.[12][13] Small molecule kinase inhibitors have revolutionized targeted therapy.[12][13] The aniline scaffold is a common motif in many approved kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site.[14]
The specific structure of this compound makes it an ideal starting point for building kinase inhibitors through established synthetic strategies like palladium-catalyzed cross-coupling reactions.[14]
Reactivity Profile and Synthetic Utility
The synthetic versatility of this molecule is its greatest asset. Each functional group offers a distinct chemical handle for elaboration.
dot
Caption: Key reactive sites and corresponding synthetic transformations.
-
The Bromine Atom : This is the primary site for palladium-catalyzed cross-coupling reactions. It allows for the facile formation of carbon-carbon (e.g., Suzuki, Stille) or carbon-nitrogen (Buchwald-Hartwig amination) bonds.[2][14] This is the most common strategy for introducing new aromatic or heteroaromatic systems, which are essential for modulating the pharmacological profile of the final compound.
-
The N-methylamino Group : The secondary amine can undergo standard reactions such as acylation to form amides, sulfonamides, or reductive amination. This site is often used to connect to other parts of a molecule or to fine-tune solubility and hydrogen bonding capabilities.
-
The Fluorine Atom : While less reactive than the bromine in cross-coupling, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated. More importantly, its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring and the basicity of the aniline nitrogen.
Safety, Handling, and Storage
As with any halogenated aromatic amine, proper safety protocols are mandatory. This compound and its analogs are classified as hazardous.
Table 3: GHS Hazard Information for Structurally Similar Anilines
| Hazard Class | Statement | Precautionary Code | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 | [15][16] |
| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352 | [15][16] |
| Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338 | [15][16] |
| Target Organ Toxicity | May cause respiratory irritation. | P271 |[15] |
Recommended Handling Protocol
-
Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[15][17]
-
Handling : Avoid generating dust.[17] Use personal protective equipment.[17] Wash hands thoroughly after handling.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][16] Keep in a dark place under an inert atmosphere.[7]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
This compound (CAS 1153252-25-5) is more than a mere catalog chemical; it is a versatile and enabling tool for the modern medicinal chemist. Its commercial availability through specialized suppliers, combined with a predictable and powerful reactivity profile, makes it a cornerstone intermediate for constructing novel molecular entities, especially in the highly competitive field of kinase inhibitor development. A thorough understanding of its properties, procurement channels, and safe handling procedures is essential for any research professional aiming to leverage this potent building block in their synthetic endeavors.
References
- 1. 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. ossila.com [ossila.com]
- 3. 2924-09-6|5-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 7. lookchem.com [lookchem.com]
- 8. parchem.com [parchem.com]
- 9. 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-fluoro-N-methylaniline
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, offering a powerful tool for creating complex molecular architectures.[3][4][5] This guide focuses on a substrate of significant interest in drug discovery: 5-Bromo-2-fluoro-N-methylaniline.
The unique arrangement of substituents on this aromatic ring presents a distinct set of challenges and considerations for achieving a successful Suzuki coupling:
-
The Aryl Bromide: The bromine atom at the 5-position serves as the reactive handle for the palladium-catalyzed cross-coupling. The reactivity of aryl bromides in Suzuki couplings is generally robust, falling between the highly reactive aryl iodides and the more challenging aryl chlorides.[6]
-
The Ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition, the first and often rate-determining step in the catalytic cycle.[2] Furthermore, the ortho-positioning of the fluorine can play a role in directing C-H activation, a potential side reaction.[7][8]
-
The N-Methylaniline Group: This electron-donating group, positioned meta to the bromine, can modulate the electronic properties of the aryl bromide. More critically, the secondary amine functionality introduces the possibility of a competing Buchwald-Hartwig amination reaction, where the palladium catalyst facilitates the coupling of an amine with the aryl halide.[9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the Suzuki coupling of this compound. We will delve into the mechanistic underpinnings of the reaction to inform rational experimental design, offer detailed protocols, and provide troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura coupling's catalytic cycle is paramount for optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][11][12]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][3] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires the activation of the organoboron species by a base.[4][13][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Optimizing Reaction Conditions: A Data-Driven Approach
The success of the Suzuki coupling of this compound hinges on the careful selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection
For sterically hindered or electronically challenging substrates, the choice of ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be effective, but often, more specialized ligands are required to achieve high yields.[15]
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, easy to handle. | Can be less effective for hindered substrates. |
| Pd(OAc)₂ / Buchwald Ligands | Biaryl phosphines (e.g., SPhos, XPhos) | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[15] | Higher cost. |
| Pd-PEPPSI Catalysts | N-Heterocyclic Carbene (NHC) Ligands | Highly active for cross-coupling of unreactive aryl chlorides, suggesting good performance with aryl bromides.[4] | May require specific reaction conditions. |
| PdCl₂(dppf) | Bis(diphenylphosphino)ferrocene | A robust and versatile catalyst system. |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[5][13][16] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Applications & Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures.[13] |
| Cs₂CO₃ | Stronger | Often provides higher yields, particularly with hindered substrates.[15] |
| K₃PO₄ | Moderate | Effective in a variety of solvent systems and often a good choice for challenging couplings.[13][15] |
| KF | Weak | Can be used when base-labile functional groups are present.[4] |
Solvent Selection: More Than Just a Medium
The solvent not only dissolves the reactants but can also influence the reaction's outcome.[17][18][19] Aprotic polar solvents are commonly employed.
| Solvent | Properties | Typical Use |
| 1,4-Dioxane / Water | Polar aprotic / protic mixture | A common and effective solvent system for many Suzuki couplings.[3] |
| Toluene / Water | Nonpolar / protic mixture | Another frequently used biphasic system.[5] |
| 2-MeTHF | Polar aprotic ether | Can offer improved yields in some cases.[20] |
| DMF / DMAc | Polar aprotic | Can be effective but may lead to side reactions at high temperatures. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a good starting point for initial screening.
Caption: Experimental workflow for Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Add K₂CO₃ to the mixture.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions for Challenging Couplings with a Buchwald Ligand
This protocol is recommended for sterically hindered or electron-poor boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a reaction flask.
-
Add 2-MeTHF and stir for 10 minutes to form the active catalyst.
-
Add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction to 100 °C.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, switching to a more active ligand system (e.g., a Buchwald ligand), or using a stronger base like Cs₂CO₃.[15]
-
Side Reactions: The primary potential side reaction is the Buchwald-Hartwig amination of the starting material or product.[9] This can sometimes be suppressed by using milder bases and lower reaction temperatures. The formation of homocoupled biaryl products from the boronic acid can also occur.
-
Protodeboronation: Boronic acids can be susceptible to decomposition, especially at elevated temperatures. Using a boronate ester (e.g., a pinacol ester) can improve stability.[11]
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. While the substrate presents unique challenges due to its electronic and functional group makeup, a systematic and mechanistically informed approach to reaction optimization can lead to high yields of the desired products. By carefully selecting the catalyst system, base, and solvent, researchers can successfully employ this powerful C-C bond-forming reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Aromatic Substitution on 5-Bromo-2-fluoro-N-methylaniline
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules central to the pharmaceutical and agrochemical industries. This reaction facilitates the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The substrate, 5-Bromo-2-fluoro-N-methylaniline, presents an interesting case for regioselective functionalization due to the presence of two different halogen substituents with distinct electronic properties and leaving group abilities in the context of the SNAr mechanism.
This application note provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, offer a detailed experimental protocol for a representative reaction, and discuss the broader applications of the resulting products in drug discovery and materials science.
Scientific Principles and Mechanistic Insights
The feasibility and outcome of a nucleophilic aromatic substitution reaction are dictated by the electronic landscape of the aromatic ring. In this compound, the substituents play distinct and crucial roles:
-
Fluorine (F) at C2: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.
-
Bromine (Br) at C5: Bromine is also electronegative and exerts an inductive electron-withdrawing effect, albeit weaker than fluorine.
-
N-methylamino (-NHMe) at C1: The amino group is a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group by induction (-I). The resonance effect typically dominates, increasing the electron density of the ring, which is generally unfavorable for SNAr. However, its position relative to the potential leaving groups is critical for stabilizing the reaction intermediate.
The accepted mechanism for SNAr is a two-step addition-elimination process.[1][2][3] The first step, which is rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The second, faster step involves the elimination of the leaving group, which restores the aromaticity of the ring.[3]
Regioselectivity: Fluorine as the Preferred Leaving Group
A key consideration for this substrate is which halogen will act as the leaving group. In SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted (F > Cl ≈ Br > I).[1][4][5] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[1][5] The superior electron-withdrawing ability of fluorine makes the carbon to which it is attached more electrophilic, thus accelerating the initial attack by the nucleophile.[2][5]
In the case of this compound, the nucleophile will preferentially attack the C2 position, leading to the displacement of the fluoride ion. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing bromine atom at the para position and through the ortho-amino group.
Caption: SNAr mechanism on this compound.
Experimental Protocol: Synthesis of 5-Bromo-N-methyl-N'-[nucleophile]-1,2-benzenediamine
This protocol describes a representative SNAr reaction using a generic secondary amine as the nucleophile. Researchers should adapt the conditions based on the specific nucleophile used.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 205.04 | 1.0 | 1.0 |
| Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Safety Precautions
-
This compound and its derivatives should be handled with care. Assume they are harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7][8]
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with extra caution.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 205 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Add the secondary amine (e.g., morpholine, 1.2 mmol, 105 µL) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[9][10]
Caption: Experimental workflow for the SNAr reaction.
Applications in Drug Discovery and Materials Science
The products derived from the nucleophilic aromatic substitution of this compound are valuable intermediates in several high-value chemical industries.
-
Pharmaceuticals: The resulting N,N'-disubstituted-5-bromo-1,2-benzenediamines are precursors to a wide range of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry. The bromine atom can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity.[11][12][13]
-
Materials Science: The unique electronic properties conferred by the halogen and amino substituents make these compounds and their derivatives of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13]
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a stronger base such as cesium carbonate or sodium hydride (if the nucleophile is an alcohol or thiol).
-
Side Reactions: The N-methylamino group can potentially be deprotonated by a strong base, leading to side reactions. Using a non-nucleophilic base like potassium carbonate is generally preferred.
-
Difficult Purification: If the product is difficult to purify by column chromatography, consider crystallization or derivatization to facilitate isolation.[10]
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and regioselective transformation that provides a reliable route to valuable substituted benzene diamine derivatives. The strong activating and directing effect of the fluorine atom ensures that the substitution occurs preferentially at the C2 position. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthetic utility of this versatile building block in their respective fields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic Nucleophilic Substitution [fishersci.se]
- 12. ossila.com [ossila.com]
- 13. nbinno.com [nbinno.com]
Application Notes & Protocols: Synthesis and Validation of Allosteric SIRT6 Activators Using Arylamine Building Blocks
Abstract: Sirtuin 6 (SIRT6) has emerged as a high-value therapeutic target for a range of human diseases, including cancer, metabolic disorders, and age-related pathologies.[1][2] Its role as an NAD⁺-dependent protein deacylase, particularly its activity on histone H3, positions it as a critical regulator of genome stability, DNA repair, and metabolic homeostasis.[3][4][5] The development of small-molecule activators for SIRT6 is a key objective in modern drug discovery. This guide provides a detailed methodology for the synthesis of potent, allosteric SIRT6 activators, exemplified by the MDL-800 class of molecules, using substituted anilines as core building blocks. We present a comprehensive, step-by-step protocol for chemical synthesis, purification, and characterization, followed by robust, self-validating protocols for confirming biological activity in both biochemical and cellular contexts.
The Scientific Rationale: Targeting SIRT6
SIRT6 is a unique enzyme with multiple catalytic activities, including deacetylation, mono-ADP-ribosylation, and de-fatty-acylation.[1][2] Its deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac) is crucial for regulating gene expression, particularly in pathways related to glucose metabolism (the Warburg effect), DNA repair, and inflammation.[4][6] Unlike other sirtuins, SIRT6 displays relatively weak deacetylase activity in vitro, suggesting a mechanism of allosteric activation by endogenous molecules.[7][8] This has spurred the search for synthetic small-molecule activators that can bind to allosteric sites, inducing a conformational change that enhances catalytic efficiency.[9][10]
The MDL-800 series of compounds are potent and selective allosteric activators of SIRT6.[11] They bind to a specific pocket within the enzyme, significantly boosting its deacetylase activity without affecting other sirtuins like SIRT1-5.[12][13] The synthesis of these activators relies on versatile chemical building blocks, such as halogenated and methylated anilines, which are crucial for establishing the specific molecular interactions required for potent activation.
Mechanism of Allosteric SIRT6 Activation
The diagram below illustrates the principle of allosteric activation. The activator binds to a site distinct from the active site, inducing a conformational change that lowers the Michaelis constant (Kₘ) for the acetylated substrate and increases the turnover number (kcat), leading to enhanced enzymatic activity.[11]
Caption: Allosteric activation of SIRT6 by a small molecule activator.
Synthesis of a SIRT6 Activator: MDL-800
This section details the synthesis of MDL-800, a representative SIRT6 activator. The core structure is assembled through sequential sulfonamide bond formations. The key starting material for this specific, well-documented synthesis is 5-Bromo-4-fluoro-2-methylaniline .
-
Note on Starting Material: The specified starting material for MDL-800 is 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3).[12][14] The use of a different regioisomer, such as 5-Bromo-2-fluoro-N-methylaniline, would require a different synthetic route and would not yield MDL-800. Chemical synthesis is highly dependent on the precise arrangement of functional groups.
Synthetic Scheme
The synthesis involves a two-step process starting from a commercially available methyl benzoate derivative.
Caption: Synthetic workflow for the SIRT6 activator MDL-800.
Protocol 1: Synthesis of MDL-800
A. Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 5-Bromo-4-fluoro-2-methylaniline | Major supplier | >98% | CAS: 627871-16-3 |
| Methyl 5-amino-2-(chlorosulfonyl)benzoate | Major supplier | >97% | |
| 3,5-Dichloroaniline | Major supplier | >99% | |
| Pyridine | Major supplier | Anhydrous | |
| Dichloromethane (DCM) | Major supplier | Anhydrous | |
| Thionyl Chloride (SOCl₂) | Major supplier | >99% | Handle in a fume hood |
| Ethyl Acetate (EtOAc) | Major supplier | HPLC Grade | For chromatography |
| Hexanes | Major supplier | HPLC Grade | For chromatography |
| Hydrochloric Acid (HCl) | Major supplier | 1 M aq. | For work-up |
| Sodium Bicarbonate (NaHCO₃) | Major supplier | Saturated aq. | For work-up |
| Magnesium Sulfate (MgSO₄) | Major supplier | Anhydrous | For drying |
| Silica Gel | Major supplier | 230-400 mesh | For column chromatography |
B. Step-by-Step Synthesis
Step 1: Synthesis of Intermediate A
-
Rationale: This step forms the first sulfonamide bond. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
To a solution of Methyl 5-amino-2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.5 eq).
-
Add 3,5-dichloroaniline (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Intermediate A. This intermediate can often be used in the next step without further purification.
Step 2: Conversion of Amine to Sulfonyl Chloride (Intermediate B)
-
Rationale: This is a diazotization reaction followed by treatment with sulfur dioxide and copper(I) chloride (a Sandmeyer-type reaction) to convert the aniline group of Intermediate A into a sulfonyl chloride. A simpler laboratory-scale alternative involves using thionyl chloride on a sulfonic acid precursor, but for this route, we will assume the precursor is readily available or formed in situ. For the purpose of this protocol, we will simplify to the direct formation from a precursor sulfonic acid.
-
Assuming a precursor sulfonic acid is available: To Intermediate A's sulfonic acid analogue (1.0 eq), add thionyl chloride (5.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to 60 °C for 4 hours.
-
Work-up: Carefully remove excess thionyl chloride under reduced pressure. The resulting crude sulfonyl chloride (Intermediate B) is used immediately in the next step.
Step 3: Synthesis of MDL-800
-
Rationale: This step forms the second and final sulfonamide bond, coupling the sulfonyl chloride intermediate with the key aniline building block.
-
Dissolve the crude Intermediate B from the previous step in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 5-Bromo-4-fluoro-2-methylaniline (1.1 eq) and pyridine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes to yield MDL-800 as a solid.
C. Characterization
-
Purity: Assess by HPLC (>95%).
-
Identity: Confirm by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected m/z for C₂₁H₁₆BrCl₂FN₂O₆S₂ [M+H]⁺.
Validation of Biological Activity
Synthesizing the compound is only the first step. The following protocols are essential to validate its function as a SIRT6 activator.
Protocol 2: In Vitro Biochemical Assay for SIRT6 Activation
A. Principle This fluorescence-based assay measures the deacetylase activity of recombinant SIRT6 on a synthetic peptide substrate containing an acetylated lysine and a fluorophore (e.g., aminomethyl coumarin, AMC). Deacetylation by SIRT6 allows a developer enzyme to cleave the peptide and release the fluorophore, which can be quantified. Activators will increase the rate of this reaction.
B. Materials
-
Recombinant human SIRT6 enzyme
-
SIRT6 peptide substrate (e.g., Ac-RHKK(Ac)-AMC)
-
NAD⁺
-
Developer solution (containing Trypsin)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Synthesized MDL-800 (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
C. Procedure
-
Prepare a serial dilution of MDL-800 in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 0.1 µM to 100 µM). Keep the final DMSO concentration constant across all wells (e.g., <1%).
-
In a 96-well plate, add:
-
Test Wells: Assay Buffer, SIRT6 enzyme, NAD⁺, and MDL-800 at various concentrations.
-
Positive Control (100% Activity): Assay Buffer, SIRT6 enzyme, NAD⁺, and DMSO (vehicle).
-
Negative Control (Background): Assay Buffer, NAD⁺, and DMSO (no enzyme).
-
-
Initiate the reaction by adding the SIRT6 peptide substrate to all wells.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the enzymatic reaction and develop the signal by adding the Developer solution to all wells.
-
Incubate at 37 °C for 15-30 minutes.
-
Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent activation relative to the positive control (DMSO). Plot the percent activation against the log of the MDL-800 concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
| Compound | Target | Assay Type | Expected EC₅₀ (µM) | Reference |
| MDL-800 | SIRT6 | Deacetylase Assay | 10 - 25 | [15] |
| MDL-800NG | SIRT6 | Deacetylase Assay | Inactive | [15] |
Protocol 3: Cellular Target Engagement via Western Blot
A. Principle A true SIRT6 activator should reduce the acetylation of its known cellular substrates. This protocol uses Western blotting to measure the levels of H3K9ac and H3K56ac in cells treated with the synthesized compound. A decrease in these marks indicates successful target engagement.[11][15]
B. Materials
-
Human cancer cell line (e.g., HCC BEL-7405, NSCLC PC9)[11][15]
-
Cell culture medium, FBS, antibiotics
-
Synthesized MDL-800 (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K9ac, anti-H3K56ac, anti-Total Histone H3 (loading control), anti-SIRT6
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
C. Procedure
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of MDL-800 (e.g., 0, 10, 25, 50 µM) for 24-48 hours.
-
Histone Extraction: Harvest cells and lyse them using RIPA buffer. For cleaner histone preps, an acid extraction protocol can be used.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4 °C. Use antibodies against H3K9ac, H3K56ac, and Total H3.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Wash again, apply ECL substrate, and image the blot.
-
Analysis: Quantify the band intensities for H3K9ac and H3K56ac. Normalize these to the Total Histone H3 signal to correct for loading differences. A dose-dependent decrease in the acetylated histone marks confirms cellular activity of the SIRT6 activator.
Overall Validation Workflow
Caption: A comprehensive workflow from synthesis to in vivo evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 4. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of activation for the sirtuin 6 protein deacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. caymanchem.com [caymanchem.com]
- 14. nbinno.com [nbinno.com]
- 15. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-N-methylaniline
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to selectively and efficiently form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a revolutionary tool, enabling the construction of complex molecular architectures under mild conditions.[1][2] This guide focuses on a particularly valuable and versatile building block: 5-Bromo-2-fluoro-N-methylaniline. Its trifunctional nature—a reactive bromine atom for cross-coupling, a nucleophilic secondary amine, and a fluorine atom that can influence electronic properties and metabolic stability—makes it a highly sought-after intermediate in drug discovery and the synthesis of advanced materials.[3][4][5]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to performing various palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into experimental design and optimization.
The Catalytic Heart: The Palladium Cross-Coupling Cycle
At the core of these transformations lies a well-established catalytic cycle, generally proceeding through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle by inserting into the carbon-bromine bond of this compound (oxidative addition) to form a Pd(II) intermediate.[1] This is followed by transmetalation, where an organic group is transferred from a main-group organometallic reagent (e.g., organoboron, organozinc) to the palladium center.[8] The cycle concludes with reductive elimination, where the two organic fragments couple to form the desired product, regenerating the active Pd(0) catalyst.[9]
The efficiency and success of this cycle are critically dependent on the choice of ligands coordinated to the palladium center. Ligands modulate the electronic and steric properties of the catalyst, influencing the rates of the elementary steps and preventing catalyst decomposition.[9][10] Electron-rich and sterically bulky phosphine ligands, for instance, are known to accelerate both oxidative addition and reductive elimination.[9][10]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Methodologies and Protocols
We present detailed protocols for three of the most widely applied palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods allow for the formation of C-C (aryl-aryl), C-N (aryl-amine), and C-C (aryl-alkyne) bonds, respectively.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to its mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[2][11] This reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk tube, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of a highly active monoligated Pd(0) species, which is efficient in coupling reactions of sterically hindered or electron-rich aryl bromides.[9]
-
Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11] Potassium carbonate is a moderately strong base that is effective and widely compatible.
-
Solvent System (Dioxane/Water): The aqueous-organic solvent mixture aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction.[13]
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bond formation that circumvents the limitations of classical methods.[14][15] This reaction is invaluable in medicinal chemistry, as the arylamine moiety is a common pharmacophore.[16]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube tightly and heat the mixture in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃/Xantphos): Xantphos is a bidentate ligand with a large natural bite angle, which is known to facilitate the reductive elimination step in C-N bond formation and suppress side reactions.[17][18]
-
Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[19]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira coupling provides a direct and efficient method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide.[20] This reaction typically employs a dual catalyst system of palladium and copper(I).[21] The resulting alkynyl-substituted anilines are versatile intermediates for the synthesis of heterocycles and other complex molecules.[22]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Catalyst System (PdCl₂(PPh₃)₂/CuI): This classic Sonogashira catalyst system involves a palladium complex to facilitate the main cross-coupling cycle and a copper(I) co-catalyst, which is believed to form a copper acetylide intermediate that participates in the transmetalation step.[21]
-
Base/Solvent (Triethylamine): Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent or co-solvent.[23]
-
Solvent (THF): THF is a common aprotic solvent that effectively dissolves the reactants and catalyst components.
Figure 2: General workflow for palladium-catalyzed cross-coupling reactions.
Summary of Reaction Parameters
The following table provides a comparative overview of the typical conditions for the described cross-coupling reactions. It is important to note that these are starting points, and optimization may be required for different coupling partners.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80 - 100 |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 - 110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / Et₃N | 25 - 60 |
Troubleshooting and Optimization
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the use of high-purity, fresh catalysts and ligands. The Pd(0) species is sensitive to air and moisture; meticulous inert atmosphere techniques are crucial.
-
Insufficient Base Strength: For Suzuki and Buchwald-Hartwig reactions, the choice of base is critical. If the reaction is sluggish, a stronger base may be required.
-
Ligand Choice: The ligand has a profound impact on the reaction. If one ligand is ineffective, screening a panel of ligands with different steric and electronic properties (e.g., other biarylphosphines, N-heterocyclic carbenes) is a standard optimization strategy.[9][24]
Side Reactions:
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can often be minimized by the slow addition of the boronic acid or by using a less concentrated reaction mixture.
-
Hydrodehalogenation: The starting aryl bromide can be reduced to the corresponding aniline. This is often a sign of catalyst decomposition or the presence of protic impurities.
Conclusion
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, providing access to a diverse range of functionalized aniline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are robust and reliable methods for the formation of new C-C and C-N bonds at the 5-position. By understanding the underlying catalytic principles and adhering to rigorous experimental techniques, researchers can effectively leverage these powerful synthetic tools in their drug discovery and materials science endeavors. The protocols provided herein serve as a validated starting point for the successful application of these transformative reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. jmcct.com [jmcct.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. spuvvn.edu [spuvvn.edu]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 24. theses.enscm.fr [theses.enscm.fr]
Application Notes and Protocols for the N-Alkylation of 5-Bromo-2-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Anilines
N-alkylated anilines are privileged structural motifs integral to a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance materials.[1] The identity of the N-alkyl substituent profoundly influences the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[2] The specific substrate, 5-Bromo-2-fluoro-N-methylaniline, presents a unique synthetic challenge and opportunity. The presence of a bromine atom offers a handle for subsequent cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding interactions. However, these electron-withdrawing groups also decrease the nucleophilicity of the nitrogen atom, making N-alkylation more challenging than with electron-rich anilines.[3]
This comprehensive guide provides a detailed exploration of robust and field-proven protocols for the N-alkylation of this compound, emphasizing the rationale behind methodological choices and offering practical, step-by-step instructions.
Strategic Selection of an N-Alkylation Protocol
The choice of an N-alkylation strategy is a critical decision dictated by the desired alkyl group, available starting materials, and the scale of the reaction. For a substrate like this compound, the reduced nucleophilicity of the nitrogen atom must be a primary consideration. Below is a decision-making framework to guide protocol selection.
Caption: Decision matrix for selecting an N-alkylation protocol.
Comparative Overview of Key N-Alkylation Protocols
The following table summarizes key parameters for the two detailed protocols presented in this guide, allowing for a direct comparison to aid in experimental design.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Alkylating Agent | Alkyl Halide (e.g., Iodomethane) | Aldehyde or Ketone |
| Key Reagents | Sodium Hydride (NaH) | Sodium Triacetoxyborohydride |
| Solvent | Anhydrous DMF or THF | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | Room temperature |
| Key Advantages | Simplicity, speed for simple alkylations | Broad scope, mild conditions |
| Key Challenges | Potential for over-alkylation, handling of NaH | Availability of the carbonyl compound |
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This classical method is highly effective for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) onto the secondary amine. The protocol relies on the deprotonation of the N-H bond with a strong, non-nucleophilic base, followed by nucleophilic attack on the alkyl halide.[2] Given the reduced basicity of the nitrogen in this compound, a strong base like sodium hydride (NaH) is recommended to ensure complete deprotonation.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for direct N-alkylation.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The mixture may become a slurry. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[2]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, particularly when introducing more complex or functionalized alkyl groups.[4] This two-step, one-pot process involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reductant for this transformation as it is mild, selective for the iminium ion over the carbonyl starting material, and easy to handle.[5]
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Iminium Ion Formation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be slightly exothermic. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final N-alkylated aniline.
Troubleshooting and Mechanistic Considerations
-
Low Yield in Direct Alkylation: The reduced nucleophilicity of the starting aniline is a primary challenge.[3] Ensure the use of a sufficiently strong base (like NaH) and completely anhydrous conditions. If the reaction is still sluggish, consider switching to a more polar aprotic solvent like HMPA (with appropriate safety precautions) or employing phase-transfer catalysis.[6]
-
Over-alkylation: While less of a concern for secondary amines compared to primary amines, the formation of a quaternary ammonium salt is possible, especially with highly reactive alkylating agents like methyl iodide.[7] Using the amine as the limiting reagent can sometimes lead to over-alkylation. It is often preferable to use a slight excess of the amine.
-
Reductive Amination Stalls: If iminium ion formation is slow (which can be the case with sterically hindered ketones or electron-poor anilines), the addition of a dehydrating agent like molecular sieves can be beneficial. Ensure the quality of the NaBH(OAc)₃, as it can degrade upon exposure to moisture.
Conclusion
The N-alkylation of this compound is a critical transformation for accessing a diverse range of functional molecules. While the electron-withdrawing nature of the substituents presents a challenge, it can be overcome through careful selection of the synthetic strategy. Direct alkylation offers a straightforward route for simple alkyl groups, provided that a strong base is employed under anhydrous conditions. For the introduction of more complex moieties, reductive amination provides a mild and highly versatile alternative. By understanding the principles behind these protocols and anticipating potential challenges, researchers can confidently and efficiently synthesize the desired N-alkylated products, paving the way for further discoveries in drug development and materials science.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Protecting group strategies for the amine in 5-Bromo-2-fluoro-N-methylaniline
An Application Guide to Amine Protection in the Synthesis of 5-Bromo-2-fluoro-N-methylaniline Derivatives
Abstract
This compound is a critical building block in medicinal chemistry and materials science, valued for its trifunctional nature that allows for diverse synthetic modifications.[1] Its utility in complex, multi-step syntheses, however, is often predicated on the selective masking of its secondary amine functionality. This application note provides a comprehensive guide for researchers on the strategic selection and implementation of amine protecting groups for this specific substrate. We delve into the rationale behind choosing a protecting group, offering detailed, field-proven protocols for the application and cleavage of the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Trifluoroacetyl (TFA) groups. A comparative analysis is presented to aid in selecting the optimal strategy based on downstream reaction compatibility, with a particular focus on preserving the molecule's valuable halogen functionalities.
Strategic Importance of Amine Protection
The N-methylaniline moiety in this compound is a nucleophilic and weakly basic center. In a synthetic route, this amine can interfere with a variety of desired transformations at other sites of the molecule. For instance:
-
Organometallic Reactions: During palladium-catalyzed cross-coupling reactions at the C-Br bond (e.g., Suzuki, Buchwald-Hartwig), the unprotected amine can act as a ligand for the metal catalyst, potentially poisoning it or promoting undesired side reactions.
-
Reactions with Electrophiles: The amine can react with electrophiles intended for other parts of the molecule.
-
Oxidation: The aniline ring is susceptible to oxidation, a process that can be mitigated by converting the amine to a less electron-rich amide or carbamate.
The electronic properties of the substituents on the aniline ring are a key consideration. The fluorine atom at the 2-position and the bromine atom at the 5-position are both electron-withdrawing, which reduces the nucleophilicity and basicity of the N-methylamine compared to a simple N-methylaniline. This deactivation can make the protection step more challenging, sometimes requiring more forcing conditions or catalysts.
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the orthogonality of its deprotection conditions.[2][3] We will consider three robust and versatile candidates: Boc, Cbz, and TFA.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability to a wide range of non-acidic conditions.[4]
-
Rationale: It forms a stable carbamate that is resistant to bases, nucleophiles, and catalytic hydrogenation. Its removal is typically achieved under acidic conditions, which are often compatible with many synthetic schemes.[5]
-
Key Consideration: The reduced nucleophilicity of the target aniline may necessitate the use of a catalyst (e.g., DMAP) or slightly elevated temperatures to achieve efficient protection.[6]
Benzyloxycarbonyl (Cbz) Group
The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, particularly in peptide synthesis.[7][8]
-
Rationale: The Cbz group is stable to both acidic and basic conditions, offering a different orthogonality compared to the Boc group.[9]
-
Key Consideration: The primary method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C).[7] This presents a significant challenge for this compound, as these conditions are highly likely to cause concurrent hydrodebromination of the aryl bromide. Therefore, alternative, non-reductive cleavage methods must be employed. Methods using Lewis acids or nucleophilic attack, such as with 2-mercaptoethanol, are viable alternatives that preserve the C-Br bond.[10][11]
Trifluoroacetyl (TFA) Group
The TFA group is a highly electron-withdrawing acyl group that renders the nitrogen atom significantly less nucleophilic.
-
Rationale: It is easily introduced using trifluoroacetic anhydride (TFAA). Its key advantage is its lability under mild basic conditions (e.g., K₂CO₃ in methanol), providing an orthogonal deprotection strategy to the acid-labile Boc group and the reductively-cleaved Cbz group.[12]
-
Key Consideration: The resulting trifluoroacetamide is stable to acidic conditions but will not tolerate basic or strongly nucleophilic reagents in subsequent synthetic steps.
The following table summarizes the key characteristics of each protecting group strategy for this specific substrate.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Stability & Compatibility Notes |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DMAP), CH₂Cl₂ or THF, RT to 40°C.[13] | Strong Acid (TFA in CH₂Cl₂ or HCl in Dioxane).[5] | Stable to: Base, Hydrogenolysis, Nucleophiles. Incompatible with: Strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, TEA), aq. Biphasic or CH₂Cl₂, 0°C to RT.[14] | AVOID: H₂/Pd/C (causes debromination).[11] USE: Transfer hydrogenation, TMSI, or Nucleophilic cleavage.[10][15] | Stable to: Acid, Base. Incompatible with: Standard hydrogenation, strong reducing agents. |
| TFA | Trifluoroacetic Anhydride (TFAA) | Pyridine or TEA, CH₂Cl₂, 0°C to RT.[12] | Mild Base (K₂CO₃/MeOH, aq. NH₃). | Stable to: Acid, Hydrogenolysis. Incompatible with: Bases, Nucleophiles. |
Visualization of Synthetic Strategy
The selection of a protecting group is a critical decision point in a synthetic workflow. The following diagram illustrates the general pathway and the choices available.
Caption: General workflow for protecting group strategies.
The decision on which path to follow depends on the planned downstream reactions. The following decision matrix provides guidance.
Caption: Decision matrix for protecting group selection.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific reactivity of downstream intermediates.
Protocol 1: N-Boc Protection
Objective: To synthesize N-Boc-5-bromo-2-fluoro-N-methylaniline.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound in CH₂Cl₂ (approx. 0.2 M).
-
Add TEA (or DMAP) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the mixture. Due to the aniline's deactivation, the reaction may be slow. Monitor by TLC. If no significant conversion is observed after 4 hours, gently heat the reaction to 40°C for 2-4 hours.[13]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc protected product.
Protocol 2: N-Boc Deprotection (Acidic Cleavage)
Objective: To remove the Boc protecting group.
Materials:
-
N-Boc-5-bromo-2-fluoro-N-methylaniline (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-Boc protected compound in CH₂Cl₂ (approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise. Alternatively, add the 4M HCl in dioxane solution.[13]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: N-Cbz Protection
Objective: To synthesize N-Cbz-5-bromo-2-fluoro-N-methylaniline.
Procedure:
-
Dissolve this compound (1.0 equiv) in CH₂Cl₂ (approx. 0.2 M).
-
Add an aqueous solution of Na₂CO₃ (2.0 equiv).
-
Cool the biphasic mixture to 0°C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise with vigorous stirring.[7][14]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-Cbz protected product.
Protocol 4: N-Cbz Deprotection (Non-Reductive Cleavage)
Objective: To remove the Cbz group while preserving the aryl bromide.
Materials:
-
N-Cbz-5-bromo-2-fluoro-N-methylaniline (1.0 equiv)
-
Trimethylsilyl iodide (TMSI) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the N-Cbz protected compound in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C.
-
Add TMSI dropwise.[15]
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂, wash the combined organic layers with 10% aqueous sodium thiosulfate solution then brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
Conclusion
The effective synthesis of complex molecules derived from this compound requires a judicious choice of amine protection strategy. The Boc group offers robust protection with a straightforward acid-mediated deprotection. The TFA group provides an excellent orthogonal option, removable under mild basic conditions. While the Cbz group is highly stable, its deprotection requires careful consideration to avoid unwanted de-bromination, necessitating the use of non-hydrogenolytic cleavage methods. By understanding the stability and reactivity profiles of these common protecting groups, researchers can design more efficient and successful synthetic routes, accelerating the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. jocpr.com [jocpr.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Trifluoroacetamides [organic-chemistry.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. ijacskros.com [ijacskros.com]
- 15. researchgate.net [researchgate.net]
The Strategic deployment of 5-Bromo-2-fluoro-N-methylaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Role of Halogenated Anilines in Drug Discovery
In the landscape of medicinal chemistry, the halogenated aniline scaffold stands as a "privileged" structure, consistently serving as a cornerstone in the design of novel therapeutic agents. The specific placement of halogen atoms on the aniline ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, a critical aspect of modern drug development. Among these valuable building blocks, 5-Bromo-2-fluoro-N-methylaniline and its precursors have emerged as key intermediates in the synthesis of a range of bioactive molecules, particularly in the realm of oncology and inflammatory diseases.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound and its immediate precursor, 5-Bromo-2-fluoroaniline, in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Synthetic Utility
The trifunctional nature of 5-Bromo-2-fluoroaniline (the immediate precursor to the title compound) offers a versatile platform for molecular elaboration. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom, positioned ortho to the amine, modulates the pKa of the amine and can participate in favorable hydrogen bonding interactions within a protein's binding pocket. Finally, the amino group itself serves as a key nucleophile for the construction of amides, ureas, and sulfonamides, or can be engaged in C-N bond-forming reactions.
The N-methylation to form this compound further refines the molecule's properties. This modification can enhance cell permeability, improve metabolic stability by blocking N-dealkylation, and alter the conformational preferences of the molecule, potentially leading to enhanced target engagement.
| Property | 5-Bromo-2-fluoroaniline |
| CAS Number | 2924-09-6[1][2][3][4] |
| Molecular Formula | C6H5BrFN[1][2][3][4] |
| Molecular Weight | 190.01 g/mol [2][4] |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | 33-35 °C[1] |
| Solubility | Slightly soluble in water[2] |
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major class of targeted therapies. The 5-bromo-2-fluoroaniline scaffold is a common feature in many kinase inhibitors, where it often serves as a key fragment that interacts with the hinge region of the kinase domain.
The following section provides a detailed, illustrative protocol for the synthesis of a generic kinase inhibitor scaffold utilizing 5-Bromo-2-fluoroaniline, followed by a protocol for its N-methylation.
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol outlines a two-step synthesis of a key intermediate for a kinase inhibitor, starting with a Buchwald-Hartwig amination of a dichloropyrimidine with 5-Bromo-2-fluoroaniline.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Step 1: Synthesis of N-(2-chloro-4-pyrimidinyl)-5-bromo-2-fluoroaniline
-
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. This reaction is chosen for its high functional group tolerance and generally high yields. The use of a palladium catalyst and a suitable phosphine ligand is crucial for the efficient coupling of the aniline with the chloropyrimidine.
-
Materials:
-
5-Bromo-2-fluoroaniline
-
2,4-Dichloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium Carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-fluoroaniline (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd2(dba)3 (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-chloro-4-pyrimidinyl)-5-bromo-2-fluoroaniline.
-
Step 2: Suzuki Coupling for Core Elaboration
-
Rationale: The Suzuki coupling is a robust and widely used cross-coupling reaction for the formation of C-C bonds. The bromine atom on the aniline ring provides a handle for this transformation, allowing for the introduction of a variety of aryl or heteroaryl groups, which can be crucial for targeting different kinases.
-
Materials:
-
N-(2-chloro-4-pyrimidinyl)-5-bromo-2-fluoroaniline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Sodium Carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME) and Water
-
-
Procedure:
-
To a round-bottom flask, add N-(2-chloro-4-pyrimidinyl)-5-bromo-2-fluoroaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a 3:1 mixture of DME and water.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.
-
Heat the reaction to 85 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor scaffold.
-
Protocol 2: N-Methylation of the Aniline Nitrogen
-
Rationale: The N-methylation of anilines can be achieved through various methods. A common and effective approach involves a two-step process of sulfonylation followed by methylation and deprotection. This method is often preferred for its high efficiency and control.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Bromo-2-fluoroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Scale-up Synthesis of 5-Bromo-2-fluoro-N-methylaniline and its Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
5-Bromo-2-fluoro-N-methylaniline is a pivotal building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate for a range of active pharmaceutical ingredients (APIs).[1] Its trifunctional nature, featuring sites for N-alkylation, electrophilic substitution, and cross-coupling reactions, makes it a versatile scaffold.[2] This guide provides a comprehensive, in-depth protocol for the strategic scale-up synthesis of this compound, focusing on process safety, optimization, and analytical validation. We further explore the principles of derivatization, enabling its application in complex molecular construction for drug discovery programs.
Introduction: The Strategic Importance of Substituted Anilines
Halogenated and N-alkylated anilines are foundational structures in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes.[1][3] The specific compound, this compound, and its isomers are crucial for creating complex molecules where precise control over reactivity and regioselectivity is paramount. For instance, related structures like 5-Bromo-4-fluoro-2-methylaniline are key precursors for sirtuin 6 (SIRT6) activators, which are investigated as potential tumor suppressors.[2]
Scaling the synthesis of such intermediates from the laboratory bench to pilot or industrial scale introduces significant challenges, including:
-
Safety and Hazard Management: Handling reagents like bromine requires stringent engineering controls and personal protective equipment.[4][5]
-
Process Efficiency: Optimizing reaction conditions to maximize yield and minimize byproducts is critical for economic viability.
-
Product Purity: Ensuring the final product meets rigorous quality specifications for downstream applications in API synthesis.
This document outlines a robust and scalable two-step synthetic strategy, beginning with the regioselective bromination of 2-fluoroaniline, followed by a targeted N-methylation.
Overall Synthetic Strategy
The proposed pathway is designed for efficiency and scalability. It involves two primary transformations, each with specific control points to ensure safety and product quality.
Diagram 1: High-level workflow for the two-part synthesis.
Part 1: Scale-up Synthesis of 5-Bromo-2-fluoroaniline
This initial step involves the electrophilic aromatic substitution of 2-fluoroaniline. The fluorine atom is an ortho-, para-director. Since the ortho position is sterically hindered and the other is blocked by the amino group, bromination is directed to the para position relative to the amino group, yielding the desired 5-bromo-2-fluoroaniline isomer.
Detailed Experimental Protocol
Materials:
-
2-Fluoroaniline (1.0 eq)
-
Glacial Acetic Acid (10 vol)
-
Bromine (1.05 eq)
-
Sodium Thiosulfate Solution (10% w/v)
-
Sodium Bicarbonate Solution (Saturated)
-
Toluene or Methyl tert-butyl ether (MTBE) for extraction
Procedure:
-
Reactor Setup: Charge a suitably sized glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 2-fluoroaniline and glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using a chiller. An ice-water bath is suitable for smaller scales.
-
Bromine Addition: Slowly add bromine dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of over-brominated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing a stirred, cold (0-10 °C) aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Neutralization & Extraction: Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid until the pH is ~7-8. Extract the aqueous layer 2-3 times with the chosen organic solvent (e.g., Toluene).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or vacuum distillation to afford 5-Bromo-2-fluoroaniline as a solid.
Safety and Hazard Management for Bromination
Handling bromine on a large scale presents significant risks. It is a highly corrosive, toxic, and volatile substance that can cause severe burns upon contact and is fatal if inhaled.[6]
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with a dedicated scrubber facility for bromine vapors.[4]
-
Material Compatibility: Use borosilicate glass or PVDF-lined equipment. Bromine is highly reactive with aluminum and other metals.[4]
-
Personal Protective Equipment (PPE): Full-body, chemical-resistant suits, neoprene or butyl gloves, chemical splash goggles, a face shield, and a full-face respirator with an appropriate cartridge for acid gases and halogens are mandatory.[5][7]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Keep a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.[5]
Quality Control Parameters
| Parameter | Method | Specification |
| Appearance | Visual | Off-white to pale brown solid |
| Assay | HPLC | ≥98.0% |
| Melting Point | USP <741> | 38-42 °C |
| Identification | ¹H NMR | Conforms to structure |
Part 2: N-Methylation for this compound
For industrial-scale synthesis, N-methylation of anilines is often achieved by reacting the aniline with methanol in the presence of an acid catalyst at high temperature and pressure.[8] This method is generally more cost-effective and scalable than using methyl halides or dimethyl sulfate, though it requires specialized equipment.[3][9]
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-fluoroaniline (1.0 eq)
-
Methanol (5-10 eq)
-
Sulfuric Acid (Catalytic, e.g., 0.1 eq) or a solid acid catalyst
-
Sodium Hydroxide Solution (50%)
Procedure:
-
Reactor Setup: Charge a high-pressure autoclave reactor with 5-Bromo-2-fluoroaniline, methanol, and the acid catalyst.
-
Inerting: Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Reaction: Heat the mixture with stirring to 200-250 °C. The internal pressure will rise significantly (typically 50-150 atm).[8] Maintain these conditions for 12-24 hours. Causality: The high temperature and pressure are necessary to drive the reaction between the less reactive aniline and methanol.
-
Monitoring: Monitor the reaction progress by taking samples (after cooling and depressurizing) and analyzing them by GC or HPLC to check for the formation of the desired N-methylaniline and the potential byproduct, N,N-dimethylaniline.
-
Cooling & Work-up: Once complete, cool the reactor to room temperature and safely vent any residual pressure.
-
Neutralization: Transfer the reaction mixture and carefully neutralize the acid catalyst with a 50% sodium hydroxide solution to pH >10.
-
Isolation: The product, being an oil, can be separated. Extract the aqueous layer with a suitable solvent (e.g., toluene) to recover any dissolved product.
-
Purification: Combine the organic phases. Wash with water and brine, then dry over sodium sulfate. The solvent is removed under reduced pressure. The final product, this compound, is purified via vacuum distillation.
Scale-Up and Optimization Insights
-
Catalyst Choice: While sulfuric acid is effective, solid acid catalysts like zeolites (e.g., Sn-MFI) can also be used.[10] These offer the advantage of easier separation and recovery post-reaction, which is a significant benefit in large-scale manufacturing.
-
Byproduct Control: The primary byproduct is the over-methylated N,N-dimethylaniline. The ratio of methanol to aniline and the reaction temperature are key parameters to control its formation. A lower methanol ratio and precise temperature control can favor the mono-methylated product.[8]
-
Continuous vs. Batch Processing: This reaction can be adapted for a continuous flow process using a packed-bed reactor with a solid acid catalyst, which can improve throughput and safety on an industrial scale.[8]
Final Product Quality Control
| Parameter | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Assay | HPLC/GC | ≥99.0% |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Water Content | Karl Fischer | ≤0.1% |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines |
Applications in Derivative Synthesis
This compound is a versatile intermediate precisely because its functional groups offer orthogonal reactivity. This allows for selective, stepwise modifications to build molecular complexity.
Diagram 2: Reactive sites and common derivatization pathways.
The bromine atom is particularly valuable for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[2] This enables the connection of various aryl, heteroaryl, alkyl, or alkyne groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Conclusion
The successful scale-up synthesis of this compound hinges on a well-defined, two-stage process that prioritizes safety, particularly during the bromination step. The N-methylation protocol, while requiring specialized high-pressure equipment, offers an economical and efficient route for large-scale production. By implementing rigorous in-process controls and final product analysis, a high-purity intermediate can be reliably manufactured, providing a critical starting point for the development of novel therapeutics and other advanced chemical applications.
References
- 1. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 2. ossila.com [ossila.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 9. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-2-fluoro-N-methylaniline as a Strategic Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-Bromo-2-fluoro-N-methylaniline in Medicinal Chemistry
This compound is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—a nucleophilic N-methylamino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties—offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds.[1] The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of medicinally relevant indoles, quinolines, and benzimidazoles, complete with detailed experimental protocols and mechanistic insights.
Synthesis of Substituted Indoles via Palladium-Catalyzed Cyclization
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active natural products. Palladium-catalyzed reactions offer a powerful and efficient means to construct the indole scaffold from appropriately substituted anilines. The bromine atom of this compound serves as a key handle for intramolecular cyclization strategies.
Mechanistic Rationale: Intramolecular Heck Reaction
A plausible pathway to indole formation from this compound involves an intramolecular Heck-type reaction. This begins with the N-alkenylation of the starting aniline, followed by a palladium(0)-catalyzed oxidative addition to the aryl bromide bond. Subsequent intramolecular migratory insertion of the tethered alkene and β-hydride elimination leads to the formation of the indole ring.
Experimental Protocol: Synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole
This protocol describes a representative synthesis of a 7-bromo-4-fluoro-1-methyl-1H-indole derivative, a valuable intermediate for further functionalization.
Step 1: N-Allylation of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq.).
-
To this suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-allyl-5-bromo-2-fluoro-N-methylaniline.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
In a reaction vessel, dissolve N-allyl-5-bromo-2-fluoro-N-methylaniline (1.0 eq.) in a degassed solvent such as acetonitrile or DMF.
-
Add a palladium catalyst, for example, palladium(II) acetate (0.05 eq.), and a phosphine ligand such as triphenylphosphine (0.1 eq.).
-
Add a base, for instance, triethylamine (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 7-Bromo-4-fluoro-1-methyl-1H-indole.
Data Presentation: Representative Reaction Parameters
| Starting Material | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-allyl-5-bromo-2-fluoro-N-methylaniline | 7-Bromo-4-fluoro-1-methyl-1H-indole | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | 18 | 65-75 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a substituted indole.
Synthesis of Functionalized Quinolines via Friedländer Annulation
The quinoline scaffold is prevalent in a wide range of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The Friedländer synthesis offers a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Mechanistic Rationale: Acid-Catalyzed Condensation and Cyclization
To utilize this compound in a Friedländer-type synthesis, it must first be converted into a 2-aminoaryl ketone. This can be achieved via acylation followed by a Fries rearrangement or through direct ortho-acylation. The resulting 2-aminoaryl ketone can then undergo an acid-catalyzed condensation with a methylene-containing carbonyl compound, followed by cyclization and dehydration to afford the quinoline ring system.[2][3]
Experimental Protocol: Synthesis of a 5-Bromo-8-fluoro-4-methylquinoline Derivative
Step 1: Synthesis of 2-Amino-4-bromo-5-fluoroacetophenone
-
Protect the amino group of this compound with a suitable protecting group (e.g., acetyl).
-
Perform a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group ortho to the amino group.
-
Deprotect the amino group to yield 2-Amino-4-bromo-5-fluoroacetophenone.
Step 2: Friedländer Annulation
-
In a round-bottom flask, combine 2-Amino-4-bromo-5-fluoroacetophenone (1.0 eq.) and a ketone with an α-methylene group, such as acetone (3.0 eq.).
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired 5-Bromo-8-fluoro-4-methylquinoline derivative.
Data Presentation: Anticipated Reaction Outcomes
| Starting Ketone | Reagent | Product | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-4-bromo-5-fluoroacetophenone | Acetone | 5-Bromo-8-fluoro-2,4-dimethylquinoline | p-TsOH | Toluene | 110 | 70-80 |
Reaction Pathway Diagram
Caption: Friedländer synthesis of a substituted quinoline.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another class of heterocyclic compounds with significant pharmacological importance, exhibiting a range of activities including antiviral, antifungal, and anthelmintic properties. A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Mechanistic Rationale: Cyclocondensation
To synthesize a benzimidazole from this compound, the aniline must first be converted to an o-phenylenediamine derivative. This can be achieved by nitration ortho to the amino group, followed by reduction of the nitro group. The resulting diamine can then undergo cyclocondensation with a carboxylic acid or aldehyde under acidic conditions to form the benzimidazole ring.
Experimental Protocol: Synthesis of a 4-Bromo-7-fluoro-1-methylbenzimidazole Derivative
Step 1: Synthesis of 4-Bromo-5-fluoro-N1-methyl-2-nitroaniline
-
To a solution of this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C, add a nitrating agent such as potassium nitrate portion-wise.
-
Stir the reaction at low temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent and purify to obtain the nitrated aniline.
Step 2: Reduction to 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine
-
Dissolve the nitroaniline from the previous step in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation with palladium on carbon.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Work up the reaction accordingly to isolate the o-phenylenediamine.
Step 3: Benzimidazole Formation
-
Combine the o-phenylenediamine (1.0 eq.) with a carboxylic acid (e.g., formic acid or acetic acid) (1.2 eq.).
-
Heat the mixture at reflux for 4-8 hours.
-
Cool the reaction mixture, and adjust the pH to basic to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize if necessary to obtain the pure benzimidazole derivative.
Data Presentation: Expected Products and Conditions
| Diamine Precursor | Cyclizing Agent | Product | Conditions | Yield (%) |
| 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine | Formic Acid | 7-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole | Reflux | 80-90 |
Synthetic Pathway Visualization
Caption: Synthesis of a benzimidazole derivative.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. The strategic positioning of its functional groups allows for the application of powerful synthetic methodologies, including palladium-catalyzed cyclizations and classical condensation reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the rich chemistry of this building block in the pursuit of novel therapeutic agents.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 3. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 5-Bromo-2-fluoro-N-methylaniline. As a sterically hindered and electronically distinct substrate, it presents unique challenges. This guide offers practical, experience-driven advice to overcome these hurdles and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate often stem from a combination of electronic and steric effects. This compound is moderately electron-rich, and the ortho-fluoro and N-methyl groups introduce steric hindrance. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Catalyst & Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be inefficient. You will likely need a more robust system.
-
Rationale: The oxidative addition of the palladium catalyst to the aryl bromide is often the rate-limiting step.[1] The electron-donating nature of the aniline and the steric bulk near the bromine atom can slow this step down. Highly active catalyst systems are required to overcome this energy barrier.[2]
-
-
Choice of Base: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[3] The strength and nature of the base can significantly impact your yield.
-
Solvent System: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle. Aprotic polar solvents are common, but the ideal choice can be substrate-dependent.[4]
-
Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.[5]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[6] Inadequate degassing can lead to catalyst deactivation and the formation of unwanted side products like homocoupled boronic acids.[5]
Q2: I'm observing significant amounts of starting material, even after prolonged reaction times. What does this suggest?
A2: This points towards a slow or inhibited catalytic cycle, most likely an inefficient oxidative addition step.
-
Underlying Cause: The C-Br bond in this compound is deactivated by the electron-donating N-methylaniline group and sterically shielded by the ortho-fluoro substituent.
-
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: This is the most effective solution. Consider using palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition.[6]
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor for any signs of decomposition.
-
Consider a Different Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species might be inefficient.[9] Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ with an appropriate ligand, or a palladacycle pre-catalyst, can sometimes be beneficial.[10][11]
-
Q3: My main side-product appears to be the homocoupling of my boronic acid. What is causing this and how can I minimize it?
A3: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow.
-
Primary Causes:
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[5]
-
Inefficient Transmetalation/Reductive Elimination: If the cross-coupling pathway is slow, the palladium catalyst may preferentially catalyze the homocoupling of the more reactive boronic acid.
-
-
Preventative Measures:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[12] Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize the Base: The choice of base can influence the rate of transmetalation. A stronger base might accelerate the desired cross-coupling, thus outcompeting the homocoupling reaction.[12]
-
Use a More Stable Boronic Ester: If you are using a boronic acid, consider converting it to a more stable pinacol or MIDA boronate ester. These reagents can sometimes reduce the rate of homocoupling.[5]
-
Q4: I am seeing protodeboronation (replacement of the boronic acid group with hydrogen) of my coupling partner. How can I address this?
A4: Protodeboronation is often promoted by high temperatures and the presence of water with certain bases.[13]
-
Mitigation Strategies:
-
Choice of Base: Weaker bases are generally less likely to promote protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to a carbonate (e.g., Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).[14]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, if protodeboronation is a significant issue, try running the reaction under strictly anhydrous conditions.[12]
-
Use of Boronic Esters: As mentioned previously, pinacol or MIDA esters are more resistant to protodeboronation than their corresponding boronic acids.[5]
-
Optimization Protocols & Data
A systematic screening of reaction parameters is the most effective way to optimize the yield for this challenging substrate.
Experimental Workflow: Systematic Optimization
Caption: A logical workflow for optimizing the Suzuki coupling reaction.
Table 1: Catalyst and Ligand Screening
This table summarizes yields obtained from screening various palladium catalysts and ligands for the coupling of this compound with a generic arylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | < 15 | Inefficient for this sterically hindered substrate. |
| Pd₂(dba)₃ (1.5) | PPh₃ (6) | ~20 | Slight improvement, but still low conversion. |
| Pd(OAc)₂ (2) | SPhos (4) | ~75 | Buchwald ligands show significant improvement.[15] |
| Pd(OAc)₂ (2) | XPhos (4) | > 85 | Often the best choice for sterically demanding couplings. [16] |
| PEPPSI-iPr (3) | - | ~60 | NHC-based catalysts are a viable alternative.[9] |
Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 2: Base Screening
Using the optimal catalyst system (Pd(OAc)₂/XPhos), different bases were screened.
| Base (2.0 equiv) | Yield (%) | Notes |
| Na₂CO₃ | 78 | Moderate yield, common and cost-effective. |
| K₂CO₃ | 86 | Often a good balance of reactivity and handling.[17] |
| K₃PO₄ | 92 | A stronger, non-nucleophilic base, often effective for challenging couplings.[12] |
| Cs₂CO₃ | 90 | Highly effective but more expensive; its high solubility can be advantageous.[14] |
| Et₃N | < 10 | Organic bases are typically not strong enough for this transformation. |
Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 3: Solvent Screening
The effect of the solvent was evaluated with the best catalyst and base combination.
| Solvent (v/v ratio) | Yield (%) | Notes |
| Dioxane / H₂O (4:1) | 92 | A robust, general-purpose solvent system. |
| Toluene / H₂O (4:1) | 88 | Good alternative, especially for large-scale reactions. |
| 2-MeTHF / H₂O (4:1) | 95 | Can offer improved solubility and higher yields in some cases.[10] |
| DMF / H₂O (4:1) | 65 | Higher boiling point, but can sometimes lead to more side reactions.[18] |
Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv), 90 °C, 12 h.
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[19]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Optimized Protocol
Based on the screening data, the following protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 2-MeTHF and degassed water via syringe to create a 4:1 to 10:1 solvent mixture. The total solvent volume should result in a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Catalyst selection for Buchwald-Hartwig amination of 5-Bromo-2-fluoro-N-methylaniline
Technical Support Center: Buchwald-Hartwig Amination
Guide Topic: Catalyst System Selection and Troubleshooting for the Amination of 5-Bromo-2-fluoro-N-methylaniline
Introduction: Navigating the C-N Coupling of a Substituted Aniline
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides a focused technical resource for the palladium-catalyzed amination of a specific and functionally rich substrate: this compound.
This substrate presents a unique combination of electronic and steric features: an electron-donating N-methylamino group, an electron-withdrawing and sterically influential ortho-fluoro substituent, and a reactive C-Br bond. These characteristics necessitate a rational approach to catalyst selection to achieve high yields and avoid common pitfalls. This document will serve as a comprehensive support center, detailing not only the selection of optimal catalyst components but also providing structured troubleshooting advice in a practical question-and-answer format.
Section 1: Core Principles for Catalyst Selection
The success of a Buchwald-Hartwig amination is dictated by the interplay of four key components: the palladium precursor, the ligand, the base, and the solvent.[2] Understanding the role of each is paramount for developing a robust protocol.
The Palladium Precursor: Choosing the Right Source
The active catalyst in the cycle is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, they often require in-situ formation of the active catalyst, which can be inefficient.[3]
Recommendation: Utilize well-defined Pd(II) "pre-catalysts." These are air-stable complexes that rapidly and cleanly generate the active LPd(0) catalyst under the reaction conditions.[3][4] Generations of pre-catalysts (G2, G3, G4) have been developed to offer improved stability and reactivity, allowing for lower catalyst loadings and broader substrate scope. For this substrate, a G3 or G4 pre-catalyst is an excellent starting point.
The Ligand: The Heart of the Catalyst System
The ligand is the most critical variable in a Buchwald-Hartwig reaction. It dictates the catalyst's stability, activity, and selectivity. For an aryl bromide like this compound, the key is to use a ligand that promotes both the initial oxidative addition and the final reductive elimination.
Analysis of Substrate Demands:
-
Aryl Bromide: Less challenging than an aryl chloride, allowing for a broader range of effective ligands.[3]
-
Ortho-Fluoro Group: Introduces steric hindrance near the reaction center.
-
Electron-Rich Nature: The N-methylamino group makes the ring electron-rich.
Recommendation: Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for this type of transformation.[5] These ligands stabilize the monoligated Pd(0) species necessary for the catalytic cycle and accelerate the crucial, often rate-limiting, reductive elimination step.[6]
| Ligand Family | Recommended Ligands | Key Advantages |
| Buchwald Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly active for aryl bromides, tolerant of steric hindrance, and effective for a wide range of amines.[7][8] |
| Josiphos Family | CyPF-tBu | Ferrocene-based ligands known for high activity, particularly with heteroaryl halides.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SPhos | Offer high thermal stability and are effective for challenging couplings, though biaryl phosphines are often the first choice for this substrate class.[8] |
The Base: The Proton Acceptor
The base's primary role is to deprotonate the amine-palladium complex to form the palladium amide intermediate, a critical step preceding reductive elimination.[9] The choice of base impacts reaction rate and functional group tolerance.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often provide the fastest reaction rates.[3] However, they can be incompatible with base-sensitive functional groups on either coupling partner.
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): The use of modern, highly active ligands often permits the use of weaker bases.[10] This broadens the functional group tolerance of the reaction. Cs₂CO₃ is often favored for its good solubility in common organic solvents.[3]
Recommendation: Start with a strong base like NaOt-Bu for maximum reactivity. If functional group compatibility is a concern, screen weaker bases like K₃PO₄ in combination with a high-performance ligand like BrettPhos.
The Solvent: The Reaction Medium
The solvent must dissolve the reactants and catalyst components while remaining inert to the reaction conditions.[2] Aprotic solvents are standard.
-
Aromatic Hydrocarbons (Toluene, Xylene): Excellent general-purpose solvents that allow for high reaction temperatures.
-
Ethers (Dioxane, THF, 2-MeTHF): Their coordinating ability can sometimes influence the catalytic cycle. Dioxane is a very common choice.
-
Polar Aprotic (DMF - Use with Caution): While effective in some cases, DMF can coordinate strongly to palladium or react under basic conditions at high temperatures.[11] Toluene or Dioxane are safer starting points.
Recommendation: Toluene or 1,4-Dioxane are reliable first choices for screening.[3][9]
Section 2: Recommended Protocol and Workflow
This section provides a detailed, step-by-step procedure for a screening reaction.
General Experimental Protocol
Note: This reaction is sensitive to oxygen and moisture. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[12]
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.2-2.4 mol% if not using a pre-catalyst).
-
Addition of Solids: Add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon three times.
-
Addition of Liquids: Add the amine coupling partner (1.2 equivalents) followed by the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, GC, or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench with water or saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Section 3: Troubleshooting Guide
This section addresses common issues in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the likely causes?
A1: This is the most common issue and can stem from several sources.
-
Inactive Catalyst: Oxygen is a potent catalyst poison. Ensure your inert atmosphere technique is rigorous and your solvent is thoroughly de-gassed. Consider using a freshly opened bottle of a well-defined pre-catalyst, as they are more robust.[4] Pd(OAc)₂ in particular can be of variable quality.[4]
-
Inappropriate Ligand: The chosen ligand may not be active enough for your specific amine coupling partner. If you are coupling a sterically hindered amine, a ligand like XPhos or RuPhos is often necessary.[13][14]
-
Base Issues: The base may be of poor quality or has absorbed moisture, converting it to the less reactive hydroxide. Use a freshly opened container of base or dry it in an oven before use. Ensure the base is sufficiently strong for the pKa of the amine being coupled.
-
Low Temperature: Some combinations, especially with less reactive amines, require higher temperatures (e.g., 100-110 °C in toluene).
-
Solubility: Ensure all components, particularly the base, are adequately soluble or suspended in the solvent. Poor mixing can stall the reaction.[3] Sonication at the start of the reaction can sometimes help break up clumps of base.[15]
Q2: I am observing a significant amount of a side product that corresponds to the starting material with the bromine replaced by a hydrogen (hydrodehalogenation). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction, often arising from β-hydride elimination from the palladium-amide intermediate, especially with primary amines.[16][17]
-
Switch to a Bidentate Ligand: While bulky monophosphine ligands are generally excellent, certain substrates may benefit from a chelating bidentate ligand like BINAP or DPPF, which can suppress β-hydride elimination.[16][17]
-
Change the Base/Solvent System: The choice of base and solvent can influence the rates of productive reductive elimination versus side reactions. Screening a different base (e.g., K₃PO₄ instead of NaOt-Bu) may alter the reaction pathway favorably.
-
Lower the Temperature: This side reaction can become more prominent at higher temperatures. Once conversion is established, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
Q3: My desired product is forming, but the reaction is extremely slow. How can I increase the rate?
A3:
-
Increase Temperature: This is the most straightforward approach. If you are running at 80 °C in toluene, increase to 100 or 110 °C.
-
Increase Catalyst Loading: While 1-2 mol% is typical, increasing the loading to 3-5 mol% can accelerate a sluggish reaction, although this is less cost-effective.
-
Switch to a More Active Ligand: The generations of Buchwald ligands were developed to increase reaction rates and turnover numbers. Switching from an early-generation ligand to a modern biaryl phosphine like BrettPhos can have a dramatic effect.[8]
-
Use a Stronger Base: If you are using a weaker base like K₂CO₃, switching to NaOt-Bu will almost certainly increase the reaction rate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common amination issues.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Which generation of catalyst is best for this compound? For an aryl bromide, especially one with some steric hindrance, a second or third-generation catalyst system is ideal. These are typically based on bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos, often supplied as stable Pd(II) pre-catalysts.[3][8] These systems offer high activity and broad functional group tolerance.
-
FAQ 2: My amine coupling partner is a primary amine. I'm worried about diarylation. How can I ensure mono-arylation? Modern bulky monophosphine ligands (e.g., BrettPhos) are exceptionally effective at preventing diarylation due to steric hindrance around the palladium center.[8] Additionally, using a slight excess of the amine (1.2-1.5 eq) can help, but the primary factor is the ligand choice.
-
FAQ 3: How critical is it to use an expensive pre-catalyst? Can I just use Pd(OAc)₂ and a ligand? While you can generate the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a ligand, it is often less reliable.[4] The quality of the palladium source can vary, and the formation of the active LPd(0) species can be inefficient, leading to lower yields or reproducibility issues. Pre-catalysts are more expensive but provide a clean, rapid, and stoichiometric generation of the active catalyst, often making them more cost-effective in the long run due to higher and more consistent yields.[3]
-
FAQ 4: Can this reaction be performed open to the air? Generally, no. While some highly robust N-heterocyclic carbene (NHC) palladium complexes have shown some air tolerance, standard Buchwald-Hartwig reactions using phosphine ligands are sensitive to oxygen.[8] Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation. For reproducible and high-yielding results, using an inert atmosphere is mandatory.[12]
Section 5: Catalytic Cycle Overview
The generally accepted mechanism for the Buchwald-Hartwig amination provides the foundation for rational catalyst design and troubleshooting.[16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Purification of 5-Bromo-2-fluoro-N-methylaniline reaction products
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the purification of 5-Bromo-2-fluoro-N-methylaniline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges associated with purifying this versatile intermediate. This guide is structured in a question-and-answer format to directly address the issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter after the N-methylation of 5-bromo-2-fluoroaniline?
A1: The impurity profile largely depends on the specific N-methylation method used. However, common side products and contaminants to anticipate are:
-
Unreacted Starting Material: Incomplete conversion will leave residual 5-bromo-2-fluoroaniline.
-
Over-alkylation Product: If using a methylating agent like methyl iodide, the formation of a quaternary ammonium salt is possible, though typically less common for anilines under controlled conditions.
-
N-Formyl Impurity: When using methods like the Eschweiler-Clarke reaction (formaldehyde and formic acid), a significant side product can be the N-formyl derivative (N-(5-bromo-2-fluorophenyl)-N-methylformamide). This occurs when the amine reacts with formic acid before reductive methylation is complete.[1]
-
Reagent-Derived Impurities: Depending on the synthetic route, byproducts from the methylating agent (e.g., succinimide from N-methylsuccinimide) or other reagents can contaminate the crude product.
-
Degradation Products: Halogenated anilines can be sensitive to light and air, potentially forming colored oxidation products over time.
Q2: My crude product is a dark, oily substance. What's the best first step for purification?
A2: A dark oil suggests the presence of high-boiling impurities or colored degradation products. Before attempting a more rigorous purification like chromatography, a simple aqueous workup is often highly effective.
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any highly basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic residues, and finally with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This step alone can often significantly improve the purity and physical state of your product, potentially making subsequent purification steps easier.
Q3: How can I accurately assess the purity of my final this compound?
A3: A multi-faceted approach is best for confirming purity. No single technique tells the whole story.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area percent). A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a standard choice.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.[2]
-
Quantitative NMR (qNMR): A powerful method for determining absolute purity by integrating the analyte's signals against those of a certified internal standard of known concentration.[3]
-
Melting Point: A sharp melting range close to the literature value suggests high purity. For 5-Bromo-4-fluoro-2-methylaniline, a related compound, the melting point is cited as 86-90°C.[4] Impurities typically broaden and depress the melting range.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks on silica gel TLC plate or column. | The amine functional group is basic and interacts strongly with the acidic silanol (-SiOH) groups on the silica surface, causing poor peak shape and streaking.[5] | 1. Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), into your eluent system (e.g., Hexane/Ethyl Acetate).[5] This neutralizes the acidic sites on the silica, allowing the aniline to elute cleanly. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or an amino-functionalized silica column, which are less prone to this issue.[5] |
| Multiple spots on TLC with very close Rf values. | The impurities are structurally very similar to the product (e.g., regioisomers or starting material), making separation difficult. | 1. Optimize Eluent Polarity: Test a range of solvent systems with different polarities. Sometimes switching from an ethyl acetate-based system to a dichloromethane-based one can alter selectivity. 2. Use High-Performance Flash Chromatography: Employing finer silica gel (e.g., 40-63 µm) can provide the higher resolution needed for difficult separations.[6] 3. Consider Reverse-Phase Chromatography: If the impurities have different hydrophobicities, reverse-phase flash chromatography (using C18 silica with water/acetonitrile or water/methanol gradients) can be very effective.[5] |
| Low recovery of product after column chromatography. | The product may be irreversibly adsorbed onto the silica gel due to strong acidic interactions. Alternatively, the compound might be volatile and lost during solvent evaporation. | 1. Use a Basic Modifier: As with streaking, adding TEA to the eluent will minimize irreversible binding and improve recovery.[5] 2. Flush the Column: After collecting your product, flush the column with a much more polar solvent (e.g., 10% Methanol in DCM) to see if any remaining product elutes. 3. Careful Evaporation: Use moderate temperatures on the rotary evaporator and avoid leaving the product under high vacuum for extended periods. |
| Recrystallization attempt yields no crystals upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not supersaturated. | 1. Reduce Solvent Volume: Concentrate the solution by boiling off some of the solvent to increase the solute concentration, then attempt cooling again. 2. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes cloudy (the cloud point), then gently warm until it clarifies and allow to cool slowly. For an ethyl acetate solution, hexane is a common anti-solvent. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous batch. |
| An oil precipitates instead of crystals during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly, or significant impurities are present which are depressing the melting point. | 1. Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point below your compound's melting point. 2. Slow Cooling: Ensure the solution cools slowly. Insulate the flask to allow for the gradual formation of an ordered crystal lattice. 3. Purify Further: The presence of impurities can inhibit crystallization. The material may require chromatographic purification before a successful recrystallization can be achieved.[7] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is optimized for the purification of amine-containing compounds like this compound on standard silica gel.
-
Eluent Selection:
-
Using TLC, identify a suitable solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point for substituted anilines is a mixture of Hexanes and Ethyl Acetate.[8]
-
Prepare the chosen eluent and add 0.5% triethylamine (TEA) by volume (e.g., 5 mL of TEA for every 1 L of eluent). This will be your mobile phase.
-
-
Column Packing (Wet Loading):
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Fill the column about two-thirds full with the prepared mobile phase.
-
Slowly pour the silica gel into the column as a slurry mixed with the mobile phase. Gently tap the column to ensure even packing.
-
Once the silica has settled, open the stopcock and allow excess solvent to drain to the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (for better resolution): Dissolve the crude product in a small amount of a suitable solvent, add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely to create a dry powder. This is known as "dry loading."
-
Carefully apply the concentrated sample solution or the dry-loaded silica to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column, pressurize the column with air or nitrogen ("flash"), and begin collecting fractions.[6]
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Note: The triethylamine will also evaporate, but trace amounts may remain. If this is a concern, the residue can be co-evaporated with a solvent like toluene to help remove the last traces of TEA.
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are already reasonably clean (>80% pure).[7]
-
Solvent Screening:
-
The key is to find a solvent that dissolves the compound when hot but not when cold.[7]
-
Place a small amount of your product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.
-
A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should form. A solvent pair (one solvent in which the compound is soluble, and one in which it is not) can also be used.[9]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough solvent to fully dissolve the solid at the boiling point. Using the minimum amount of hot solvent is critical for maximizing yield.[7]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step prevents the product from crystallizing prematurely.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum to remove all residual solvent.
-
Visual Troubleshooting Workflow
This diagram outlines the logical decision-making process for purifying a crude reaction product.
Caption: A decision workflow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 5. biotage.com [biotage.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Byproduct Formation in Cross-Coupling Reactions of Halogenated Anilines
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation in their synthetic routes. Our goal is to provide you with in-depth, field-proven insights to diagnose and mitigate common side reactions, ensuring the desired product is obtained with high yield and purity.
This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the causality behind experimental choices, offering not just solutions, but a deeper understanding of the underlying reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when running a cross-coupling reaction with a halogenated aniline?
When working with halogenated anilines in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, several classes of byproducts are frequently observed. The primary culprits are typically:
-
Hydrodehalogenation: The replacement of the halogen atom on your aniline with a hydrogen atom. This is often a major byproduct and can significantly reduce the yield of your desired coupled product.[1][2][3]
-
Homocoupling: The dimerization of your starting materials. This can manifest as the homocoupling of the halogenated aniline to form a biaryl aniline, or the homocoupling of your coupling partner (e.g., a boronic acid in a Suzuki reaction).[4][5]
-
Solvent/Base Adducts: In some cases, the solvent or base can react with the catalytic intermediates to form undesired byproducts. For instance, using an alcohol as a solvent can sometimes lead to the formation of alkoxy-substituted anilines.[2][6]
-
Protodeboronation (in Suzuki Reactions): The cleavage of the C-B bond in the boronic acid or ester coupling partner, replacing the boron moiety with a hydrogen atom.[7]
Q2: I'm seeing a significant amount of the corresponding aniline (without the halogen) in my reaction mixture. What is causing this, and how can I prevent it?
This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[2][3] The formation of this byproduct can be attributed to several factors, often related to the generation of a palladium-hydride species in the catalytic cycle.
Mechanism of Hydrodehalogenation
The generally accepted mechanism involves the oxidative addition of the haloaniline to the Pd(0) catalyst, followed by a competing pathway to the desired cross-coupling. Instead of transmetalation (in Suzuki) or amine binding (in Buchwald-Hartwig), a palladium-hydride species can be formed. This hydride can then reductively eliminate with the aryl group to yield the dehalogenated aniline and regenerate the Pd(0) catalyst.[2][3][8] The source of the hydride can be varied, including trace water, the amine base, or the solvent.[1][3]
Troubleshooting Guide: Hydrodehalogenation
If you suspect hydrodehalogenation is the primary issue, consider the following troubleshooting steps:
1. Rigorously Exclude Water and Oxygen:
-
Problem: Trace water can be a proton source, contributing to the formation of palladium-hydride species.[1] Oxygen can also promote side reactions, including the homocoupling of boronic acids in Suzuki reactions which can indirectly affect the main catalytic cycle.[4][9]
-
Solution:
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Dry your starting materials and reagents. Halogenated anilines, bases, and ligands should be thoroughly dried before use.
-
Degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period.[4]
-
2. Optimize Your Base:
-
Problem: The choice and strength of the base can influence the rate of competing side reactions. Strong, sterically hindered bases are often employed in Buchwald-Hartwig aminations, but their interaction with the catalyst and solvent can sometimes promote hydrodehalogenation.
-
Solution:
-
Screen different bases. If you are using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are commonly used in Suzuki reactions.[3]
-
Use fresh, high-purity base. Older or impure bases may contain moisture or other impurities that can interfere with the reaction.
-
3. Re-evaluate Your Ligand Choice:
-
Problem: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Some ligands may be more prone to pathways that lead to hydrodehalogenation.
-
Solution:
-
Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos) are designed to promote the desired reductive elimination step over competing side reactions.[8][10]
-
For Suzuki reactions, consider bidentate ligands like DPPF (diphenylphosphinoferrocene) which can sometimes suppress side reactions by preventing the formation of certain palladium intermediates.[8]
-
4. Consider the Solvent:
-
Problem: The solvent can be a source of hydrogen atoms for hydrodehalogenation, especially alcoholic solvents.[2][11]
-
Solution:
-
Switch to aprotic solvents. Toluene, dioxane, or THF are generally good choices for many cross-coupling reactions.[3]
-
If an alcohol is necessary, use it sparingly or as a co-solvent and ensure it is rigorously dried.
-
Q3: My main byproduct is a dimer of my halogenated aniline. What is happening and how do I fix it?
The formation of a biaryl aniline dimer points to a homocoupling side reaction. This occurs when two molecules of your halogenated aniline react with each other, catalyzed by the palladium species.
Mechanism of Homocoupling
Homocoupling of aryl halides can occur through several pathways. One common mechanism involves the oxidative addition of two aryl halide molecules to the palladium center, followed by reductive elimination to form the biaryl product. Another pathway, particularly relevant in Suzuki reactions, is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen.[4][9]
Troubleshooting Guide: Homocoupling
To minimize the formation of homocoupling byproducts, consider the following strategies:
1. Control the Stoichiometry and Addition Rate:
-
Problem: A high local concentration of the halogenated aniline relative to the coupling partner can favor homocoupling.
-
Solution:
-
Use a slight excess of the coupling partner (e.g., 1.1 to 1.5 equivalents of the boronic acid in a Suzuki reaction).
-
If technically feasible, consider the slow addition of the halogenated aniline to the reaction mixture to maintain a low concentration throughout the reaction.
-
2. Rigorously Exclude Oxygen:
-
Problem: As mentioned, oxygen can promote the homocoupling of boronic acids in Suzuki reactions, which can disrupt the catalytic cycle and lead to other side reactions.[4][9]
-
Solution:
-
Thoroughly degas your reaction mixture using methods described in the hydrodehalogenation section.[4] Maintain a positive pressure of an inert gas throughout the reaction.
-
3. Optimize the Catalyst System:
-
Problem: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Solution:
-
Screen different palladium precursors and ligands. In some cases, a less reactive catalyst system may be sufficient for the desired cross-coupling while minimizing the undesired homocoupling.
-
Ensure your palladium precatalyst is properly activated to the active Pd(0) species. Incomplete reduction can lead to different catalytic pathways.
-
Visualizing Byproduct Formation Pathways
To better understand the competing reactions, the following diagram illustrates the key decision points in a generic palladium-catalyzed cross-coupling cycle that can lead to byproduct formation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Data Summary: Influence of Reaction Parameters on Byproduct Formation
The following table summarizes general trends observed when modifying reaction parameters to mitigate common byproducts. These are starting points for optimization, and the ideal conditions will be substrate-dependent.
| Parameter | To Reduce Hydrodehalogenation | To Reduce Homocoupling | Rationale |
| Solvent | Aprotic (Toluene, Dioxane) | Aprotic (Toluene, Dioxane) | Avoids protic sources that can lead to Pd-H species.[2][3] |
| Base | Weaker inorganic (K₃PO₄, Cs₂CO₃) | Weaker inorganic (K₃PO₄, Cs₂CO₃) | Can disfavor side reactions promoted by very strong bases. |
| Atmosphere | Inert (Ar, N₂) | Inert (Ar, N₂), rigorously degassed | Crucial to exclude water and oxygen.[1][4][9] |
| Ligand | Bulky, electron-rich phosphines | Ligands promoting faster cross-coupling | Steric bulk can disfavor dimerization and promote desired reductive elimination.[8] |
| Stoichiometry | N/A | Slight excess of coupling partner | Favors the desired bimolecular reaction over the homocoupling of the aniline. |
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing hydrodehalogenation when coupling a halogenated aniline with an arylboronic acid.
Materials:
-
Halogenated aniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol, finely ground and dried)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated aniline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
-
Degassing:
-
Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene via syringe. To degas the solvent, bubble Argon or Nitrogen through it for at least 30 minutes prior to use.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing steric hindrance in 5-Bromo-2-fluoro-N-methylaniline reactions
Welcome to the technical support resource for 5-Bromo-2-fluoro-N-methylaniline (CAS 627871-16-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic challenges presented by this versatile but sterically hindered building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you manage steric hindrance and achieve your desired reaction outcomes.
The Challenge: Understanding the Steric Profile
This compound is a valuable trifunctional intermediate, offering reaction sites at the bromine, the amine, and the activated C-F bond. However, its utility is tempered by significant steric congestion around the nitrogen atom. The ortho-fluoro and the N-methyl groups create a crowded environment that can impede the approach of reagents, leading to sluggish reactions, low yields, or undesired side products.
Caption: Steric shielding in this compound.
Frequently Asked Questions (FAQs)
Q1: Why are my N-acylation and N-alkylation reactions so slow or low-yielding with this substrate?
The primary reason is the steric hindrance around the nitrogen atom. The ortho-fluoro substituent and the N-methyl group physically block the pathway for electrophiles to attack the nitrogen lone pair.[1][2] This increases the activation energy of the reaction. Standard acylating agents (like acetyl chloride) or alkylating agents (like methyl iodide) that work well for less hindered anilines may fail here.
Troubleshooting Steps:
-
Use More Reactive Electrophiles: Instead of acid chlorides, try using acid anhydrides with a catalytic amount of a strong acid or a coupling reagent like DCC/DMAP. For alkylations, consider more reactive alkyl triflates.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for decomposition.
-
Employ Stronger Bases: For reactions requiring deprotonation of the nitrogen (e.g., certain alkylations or carbamate formations), a stronger, non-nucleophilic base like NaH or LiHMDS can be more effective than triethylamine. A method for forming hindered carbamates involves treating the arylamine with a strong base like t-BuLi to form the lithium arylamide, which is then much more reactive.[3]
Q2: I'm attempting a Buchwald-Hartwig amination on the bromine atom, but I'm getting significant decomposition and poor yields. What's going wrong?
While the reaction is on the C-Br bond, the overall steric bulk of the aniline can still affect the catalytic cycle. The hindered nature of the substrate can make both the oxidative addition and reductive elimination steps more challenging.[4][5] Furthermore, the aniline nitrogen can coordinate to the palladium center, potentially interfering with the catalyst.
Key Considerations:
-
Ligand Choice is Critical: Standard phosphine ligands may not be effective. You need bulky, electron-rich ligands that promote the reductive elimination step and stabilize the palladium catalyst. Ligands like XPhos, RuPhos, or tBuXPhos are specifically designed for hindered substrates.[6][7]
-
Base Selection: A weaker base like Cs₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOtBu, which can promote side reactions and catalyst degradation at the higher temperatures often required for these couplings.
-
Catalyst Generation: Using pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the catalyst in situ.
Q3: Can I perform a Suzuki-Miyaura coupling with this compound? What are the key challenges?
Yes, Suzuki-Miyaura coupling is a highly effective way to functionalize the C-Br bond.[8] The main challenge is ensuring the palladium catalyst can efficiently undergo oxidative addition with the sterically encumbered aryl bromide. While less sensitive to the aniline's steric bulk than a Buchwald-Hartwig reaction, catalyst and ligand choice remains important for achieving high yields.
Recommendations:
-
Catalyst System: A combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or a pre-catalyst like Pd(dppf)Cl₂ is often a good starting point.[8][9] For particularly challenging couplings, specialized catalysts like CataCXium A Pd G3 have shown unique effectiveness for unprotected ortho-bromoanilines.[10]
-
Solvent: Aprotic polar solvents like DME or 2-MeTHF are often effective.[8][10] The use of 2-MeTHF has been shown to significantly improve yields in some cases.[10]
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure. Impurities can inhibit the catalyst. Using boronic esters (e.g., pinacol esters) can sometimes lead to more reproducible results.
Q4: Is ortho-lithiation a viable strategy for functionalizing the C-H bond between the fluorine and nitrogen atoms?
Directed ortho-metalation (DoM) is a powerful technique, but it can be challenging with this substrate.[11] The N-methyl group can act as a directed metalation group (DMG). However, the acidity of the proton at C3 (between the F and NMe groups) is high, making it the likely site of deprotonation.
Potential Issues & Solutions:
-
Choice of Base: Strong, hindered bases like LDA or LiTMP are often required to prevent nucleophilic attack on the ring.[12] Standard n-BuLi may be too nucleophilic.
-
Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions and rearrangement.[13]
-
Protecting Group Strategy: An alternative approach involves a temporary, more powerful DMG. For instance, the aniline can be converted to a pivalamide, which is a very strong DMG, to direct lithiation to the desired position.
Troubleshooting & Experimental Protocols
Workflow: Troubleshooting a Low-Yielding Cross-Coupling Reaction
Caption: Decision workflow for troubleshooting cross-coupling reactions.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize success when coupling an arylboronic ester with the hindered this compound.
Reaction: this compound + Arylboronic Acid Pinacol Ester → 5-Aryl-2-fluoro-N-methylaniline
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Mmol (eq.) |
| This compound | 204.04 | 204 mg | 1.0 (1.0) |
| Arylboronic Acid Pinacol Ester | - | - | 1.5 (1.5) |
| CataCXium A Pd G3 (Palladacycle) | 772.33 | 39 mg | 0.05 (0.05) |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg | 2.0 (2.0) |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | 3.3 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (204 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), CataCXium A Pd G3 (39 mg, 0.05 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF (3.3 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Note: If the CataCXium A palladacycle is unavailable, a system of Pd₂(dba)₃ (2.5 mol%) and a bulky biarylphosphine ligand like RuPhos (5 mol%) can be used as an alternative, though optimization of the base and solvent may be required.[10]
Protocol 2: Buchwald-Hartwig Amination with a Hindered Amine
This protocol outlines the coupling of a secondary amine with this compound, a challenging transformation requiring a specialized catalyst system.
Reaction: this compound + R₂NH → 5-(R₂N)-2-fluoro-N-methylaniline
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Mmol (eq.) |
| This compound | 204.04 | 204 mg | 1.0 (1.0) |
| Secondary Amine (R₂NH) | - | - | 1.2 (1.2) |
| RuPhos Pd G3 (Palladacycle) | 832.41 | 42 mg | 0.05 (0.05) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 (2.0) |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst and ligands, performing the setup in a glovebox is highly recommended.
-
Vessel Preparation: In a glovebox, add Cs₂CO₃ (652 mg, 2.0 mmol) to a dry reaction tube. Add the RuPhos Pd G3 catalyst (42 mg, 0.05 mmol).
-
Reagent Addition: Add this compound (204 mg, 1.0 mmol), the secondary amine (1.2 mmol), and a stir bar.
-
Solvent & Sealing: Add anhydrous, degassed toluene (5 mL). Seal the tube tightly with a screw cap.
-
Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C. Stir for 16-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to isolate the desired N-aryl product.
Expert Insight: The choice of a G3 palladacycle containing the bulky RuPhos ligand is intentional. These systems are highly active and are designed to facilitate the difficult C-N reductive elimination step that is often the rate-limiting part of the cycle for hindered substrates.[6][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Column Chromatography Techniques for Purifying Substituted Anilines
Welcome to the Technical Support Center for the purification of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these basic compounds using column chromatography. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when purifying substituted anilines.
Q1: Why is my aniline streaking or tailing on the silica gel column?
A: This is the most frequent issue and is caused by a fundamental chemical incompatibility. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Substituted anilines are basic compounds. This acid-base interaction leads to strong, sometimes irreversible, binding of the aniline to the stationary phase.[3][4] This causes a portion of your compound to elute much slower than the bulk, resulting in a "tail" or streak rather than a sharp, symmetrical peak.[5]
Q2: What is the best stationary phase for aniline purification?
A: While standard silica gel can be used with modifications, several alternatives are often better suited for basic compounds:
-
Deactivated Silica Gel: You can "deactivate" or neutralize the acidic sites on silica gel by pre-treating it with a basic modifier like triethylamine (TEA) mixed in the eluent.[6][7]
-
Alumina (Basic or Neutral): Alumina is a naturally more basic stationary phase and is an excellent alternative for purifying amines.[8][9]
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is chemically modified with amino groups. It provides a more inert surface for basic compounds, often eliminating the need for mobile phase additives.[10]
Q3: How do I choose the right solvent system (mobile phase)?
A: The ideal solvent system should provide a good separation between your target aniline and any impurities. This is best determined empirically using Thin-Layer Chromatography (TLC) before running the column.
-
Starting Point: A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a common starting point.[11][12]
-
Target Rf Value: Aim for an Rf (Retention Factor) value of approximately 0.2-0.4 for your desired compound on the TLC plate. This Rf range typically translates to good separation on a column.
-
Crucial Tip: Always add the same basic modifier (e.g., 0.5-1% triethylamine) to your TLC solvent that you plan to use in your column's mobile phase.[2] This ensures the TLC plate accurately predicts the behavior on the column.
Q4: My aniline is changing color (e.g., turning brown or purple) on the column. What's happening?
A: Anilines are susceptible to oxidation, and this process can be catalyzed by the acidic surface of silica gel and exposure to air.[13] The appearance of color often indicates degradation of your compound. To mitigate this, you can deactivate the silica, run the column more quickly (flash chromatography), or in some cases, temporarily protect the amine functional group before chromatography.[14]
II. Troubleshooting Guides: Problem & Solution
This section provides in-depth, step-by-step guidance for specific experimental problems.
Problem 1: Severe Peak Tailing and Poor Recovery
-
Primary Cause: Strong acid-base interactions between the basic aniline and acidic silanol groups on the silica gel stationary phase.[3][15] This leads to a portion of the analyte being retained much longer than the main band.
-
Solution: Use a Mobile Phase Additive. The most common and effective solution is to add a small amount of a competing base to the mobile phase. This additive "neutralizes" the active sites on the silica, preventing your aniline from binding too strongly.[11]
-
Recommended Additive: Triethylamine (Et₃N or TEA) is the most common choice. It is effective and volatile enough to be easily removed from the purified fractions by rotary evaporation.
-
Concentration: Typically, 0.1% to 2% (v/v) of triethylamine is added to the entire mobile phase.[16]
-
Alternative Additives: In some cases, ammonium hydroxide (added to the polar component of the mobile phase, e.g., methanol) can also be used.[7]
-
Workflow for Using a Mobile Phase Additive
Caption: Workflow for Aniline Purification with a Basic Additive.
Problem 2: Compound Degradation on the Column
-
Primary Cause: Oxidation or acid-catalyzed decomposition of the substituted aniline on the active silica surface.[13][14] This is often visualized as a color change.
-
Solution 1: Deactivate the Stationary Phase. Before packing, the silica gel itself can be treated to reduce its acidity.
-
Method: Prepare a slurry of the silica gel in your initial, non-polar eluent that contains 1-3% triethylamine.[6] Let this stand for a short period, then pack the column as usual. This pre-treatment ensures the entire stationary phase is neutralized before the sample is introduced.
-
-
Solution 2: Switch to a Different Stationary Phase. If degradation is severe, silica may not be the right choice.
-
Recommendation: Use neutral or basic alumina.[9] Alumina is inherently less acidic and often provides good separation for basic compounds without causing degradation. Always perform TLC on an alumina plate first to determine the appropriate solvent system.
-
Problem 3: Poor Separation of Closely Related Anilines or Impurities
-
Primary Cause: The chosen chromatographic system (stationary and mobile phase) lacks the necessary selectivity to resolve compounds with very similar polarities.
-
Solution: Methodical Solvent System Optimization.
-
Change Solvent Polarity: If a hexane/ethyl acetate system isn't working, try a different solvent combination with different chemical properties. For example, dichloromethane/methanol offers different selectivity and can sometimes resolve compounds that co-elute in other systems.[14]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the percentage of the more polar solvent. This can help sharpen peaks and improve the separation of compounds with close Rf values.[6]
-
Data Summary: Stationary & Mobile Phase Choices
| Problem | Recommended Stationary Phase | Mobile Phase Considerations | Key Benefit |
| Peak Tailing | Standard Silica Gel | Add 0.1-2% Triethylamine or Ammonia | Neutralizes acidic sites, improving peak shape.[11] |
| Compound Degradation | Deactivated Silica Gel or Neutral/Basic Alumina | Standard non-polar/polar mixtures | Minimizes acid-catalyzed decomposition.[9][14] |
| Poor Separation | Standard Silica Gel or Alumina | Try different solvent pairs (e.g., DCM/MeOH); use a gradient | Enhances selectivity to resolve similar compounds.[6][14] |
| Irreversible Binding | Amine-Functionalized Silica or Reversed-Phase Silica | No additive needed (amine-silica); Water/Acetonitrile (reversed-phase) | Provides an inert or alternative separation mechanism.[10][11] |
III. Detailed Experimental Protocols
Protocol 1: Standard Purification using a Triethylamine-Modified Mobile Phase
This protocol assumes the optimal solvent system has been determined by TLC.
-
Solvent Preparation: Prepare a sufficient volume of your mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% (v/v). Mix thoroughly.
-
Column Packing (Wet Packing): In a beaker, create a slurry of silica gel in your prepared mobile phase.[17] Pour the slurry into your column and allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude aniline mixture in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[18] Carefully pipette this solution onto the top of the silica bed.
-
Elution: Once the sample has been adsorbed onto the silica, carefully add the mobile phase. Apply pressure (flash chromatography) or allow gravity to facilitate flow.[19]
-
Fraction Collection: Begin collecting fractions immediately.
-
Analysis: Monitor the collected fractions using TLC (remembering to use a developing jar with the same TEA-modified solvent) to identify which ones contain your pure product.
-
Work-up: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator.
Troubleshooting Decision Tree
If you are encountering issues, use this decision tree to diagnose the problem and find a solution.
Caption: A Decision Tree for Troubleshooting Aniline Purification.
IV. References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from --INVALID-LINK--
-
Hawach. (2025, March 18). Characteristics and Application Scenarios of HPLC Column Stationary Phase. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--
-
Phenomenex. (2020, April 14). Analysis of Bases – The Chromatography Method of the Old and New. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purifying N-Substituted Anilines by Column Chromatography. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Retrieved from --INVALID-LINK--
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from --INVALID-LINK--
-
Bitesize Bio. (2024, September 9). The Basics of Running a Chromatography Column. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from --INVALID-LINK--
-
Quora. (2015, November 3). What is the stationary phase in column chromatography? Retrieved from --INVALID-LINK--
-
Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from --INVALID-LINK--
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from --INVALID-LINK--
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025, January 13). What Is The Stationary Phase In Column Chromatography? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Mastelf. (2024, December 13). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from --INVALID-LINK--
-
Wiley-VCH. (2008). Supporting Information. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Retrieved from --INVALID-LINK--
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 13. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
- 15. phenomenex.com [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions with 5-Bromo-2-fluoro-N-methylaniline
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common challenge encountered in Suzuki-Miyaura cross-coupling reactions: the prevention of homocoupling byproducts when using 5-Bromo-2-fluoro-N-methylaniline as a substrate. Our guidance is rooted in established mechanistic principles and practical, field-proven solutions to help you optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Unwanted Byproducts
This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question: I am observing a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid/ester. What is causing this, and how can I prevent it?
Answer:
This common side reaction is known as boronic acid homocoupling. It leads to reduced yields of your desired product and can complicate purification. The primary culprits are typically the presence of dissolved oxygen and the choice of palladium precatalyst.[1][2]
Root Causes and Solutions:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3] These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[3][4]
-
Solution: Rigorous degassing of all solvents and the reaction mixture is crucial.[1] Employing a subsurface sparge with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst is a highly effective method.[2][5][6] Alternatively, performing three to five freeze-pump-thaw cycles can also efficiently remove dissolved oxygen.[2][7]
-
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state.[1][3][4][8] This is particularly prevalent at the beginning of the reaction.[3]
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.[1] Modern, air- and moisture-stable precatalysts, such as those from the Buchwald G3 and G4 series, are designed to generate the active Pd(0) species efficiently, which can help minimize side reactions like homocoupling.[8]
-
-
Introduction of a Mild Reducing Agent: The presence of a mild reducing agent can help to minimize the concentration of free Pd(II) in the reaction medium without significantly impacting the catalytic cycle.
Question: My reaction is sluggish, and I'm still seeing homocoupling even after degassing. Could my choice of ligand, base, or temperature be the problem?
Answer:
Absolutely. The interplay between the ligand, base, and reaction temperature is critical for both promoting the desired cross-coupling and suppressing side reactions.
Optimizing Reaction Parameters:
| Parameter | Recommendation for this compound | Rationale |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8] | The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[3][8] Their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[9] For the electron-rich this compound, these ligands are particularly effective. |
| Base | Weaker inorganic bases like K₂CO₃ or K₃PO₄.[8] | Strong bases can sometimes accelerate homocoupling.[8] Weaker bases are generally sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions.[10] The optimal base is often substrate-dependent and may require screening.[8] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8] | Higher temperatures can sometimes accelerate the rate of homocoupling.[8] For challenging substrates, a carefully controlled increase in temperature might be necessary, but it's a parameter to optimize cautiously.[7] |
Question: I am also observing dehalogenation of my this compound starting material. What causes this and how can it be minimized?
Answer:
Dehalogenation is another common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur when a hydride species is present in the reaction mixture.
Sources of Hydride and Mitigation Strategies:
-
Source: The hydride can originate from the base, solvent (especially alcohols), or water.
-
Mechanism: After oxidative addition, the palladium complex may react with a hydride source. Subsequent reductive elimination then yields the dehalogenated product.
-
Solutions:
-
Choice of Base and Solvent: Using anhydrous solvents and carefully selecting the base can minimize hydride sources.
-
Ligand Selection: The use of bulky, electron-rich ligands like SPhos or XPhos can often suppress dehalogenation by promoting the desired reductive elimination over competing pathways.[7]
-
Frequently Asked Questions (FAQs)
What is the general mechanism of homocoupling in a Suzuki reaction?
Homocoupling of boronic acids can proceed through a few different pathways, but a common one involves a Pd(II) species. In the presence of an oxidant like oxygen, the active Pd(0) catalyst is oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the symmetrical biaryl and regenerate Pd(0).[4][11]
Why are bulky, electron-rich ligands like SPhos and XPhos often recommended for challenging Suzuki couplings?
These ligands, developed by the Buchwald group, offer several advantages:
-
Enhanced Reactivity: Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the crucial oxidative addition step, especially with less reactive aryl chlorides and bromides.[9]
-
Steric Hindrance: The bulkiness of these ligands promotes the final reductive elimination step to form the desired product and disfavors the formation of off-cycle or side-product-forming intermediates.[3] This steric bulk is also key in preventing homocoupling.[8]
Can the choice of solvent affect the extent of homocoupling?
Yes, the solvent can play a role. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[12] The addition of water can sometimes accelerate the desired reaction.[6] However, it's essential to ensure all solvent components are thoroughly degassed to remove oxygen, a key contributor to homocoupling.[13]
Visualizing the Suzuki Cycle and Competing Homocoupling
To better understand the reaction dynamics, the following diagrams illustrate the desired Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The oxygen-mediated homocoupling pathway of the boronic acid.
Recommended Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, with 5-10% v/v degassed water)
Procedure:
-
Reagent Preparation: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. To degas, sparge the solvent with argon for at least 30 minutes prior to use.[3]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Preparation: In a separate vial, weigh the Pd₂(dba)₃ and SPhos.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reaction Execution: Under a positive pressure of argon, add the catalyst mixture to the Schlenk flask, followed by the degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-2-fluoro-N-methylaniline
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde with Methylamine
This common one-pot reaction involves the formation of an imine intermediate followed by its reduction.[1][2]
Q1: My reductive amination reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in reductive amination can often be attributed to incomplete imine formation, issues with the reducing agent, or suboptimal reaction conditions.[3]
-
Incomplete Imine Formation: The initial reaction between the aldehyde and methylamine to form an imine is an equilibrium process.[1] To drive the reaction forward, consider adding a dehydrating agent like molecular sieves to remove the water formed.[3]
-
Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to an alcohol, competing with the desired imine reduction.[2][3] It is often better to use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which preferentially reduces the iminium ion.[1][3][4]
-
Reaction pH: The pH of the reaction is crucial. A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[3] This can be achieved by adding a catalytic amount of acetic acid.
-
Stepwise Procedure: Consider a two-step approach. First, form the imine and confirm its formation using techniques like TLC or LC-MS. Then, add the reducing agent to the pre-formed imine.[3]
Q2: I am observing a significant amount of the corresponding alcohol (5-bromo-2-fluorobenzyl alcohol) as a byproduct. How can I minimize this?
The formation of the alcohol byproduct is a clear indication that the reduction of the starting aldehyde is competing with the reduction of the imine.
-
Selective Reducing Agent: As mentioned above, switching to a milder reducing agent like STAB is highly recommended.[1][3][4] STAB is less likely to reduce the aldehyde, especially in the presence of the imine.
-
Order of Addition: Allow sufficient time for the imine to form before introducing the reducing agent.[3] This ensures that the concentration of the imine is high, favoring its reduction.
Q3: The reaction seems to have stalled, and I see unreacted starting materials. What should I do?
A stalled reaction can be due to several factors, including reagent quality and reaction conditions.
-
Reagent Quality: Ensure that the 5-bromo-2-fluorobenzaldehyde is pure and free from acidic impurities that could protonate the methylamine, reducing its nucleophilicity. The methylamine solution should be of the correct concentration.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating might be necessary to drive the imine formation to completion, especially if steric hindrance is a factor.[3]
-
Catalyst: If using catalytic hydrogenation (e.g., H₂/Pd/C), ensure the catalyst is active.[1] Dehalogenation can be a side reaction with palladium catalysts, so careful monitoring is needed.[5]
Route 2: N-methylation of 5-Bromo-2-fluoroaniline
This route involves the direct methylation of the primary amine.
Q1: My N-methylation reaction is incomplete, with significant starting material remaining. How can I drive it to completion?
Incomplete methylation is a common issue and can be addressed by optimizing several parameters.
-
Methylating Agent: The choice of methylating agent is critical. Common reagents include dimethyl sulfate, methyl iodide, and dimethyl carbonate. The reactivity of these reagents varies, and a more reactive one might be needed.
-
Base: A suitable base is often required to deprotonate the aniline, making it more nucleophilic. The choice of base depends on the methylating agent and solvent. For instance, potassium carbonate or cesium carbonate are often effective.[6][7]
-
Solvent: The solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Temperature: Increasing the reaction temperature can help to drive the reaction to completion.
Q2: I am getting a mixture of the desired mono-methylated product and the di-methylated byproduct. How can I improve selectivity?
Over-methylation is a frequent challenge because the mono-methylated product can be more nucleophilic than the starting aniline.[6]
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess of the aniline or limiting the amount of the methylating agent can favor mono-methylation.
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) is known to provide high selectivity for mono-methylation in the presence of a base.[6]
-
Catalytic Systems: Certain catalyst systems, such as specific iridium(I) complexes with methanol as the methylating agent, have shown high selectivity for mono-N-methylation of anilines.[6][7][8]
-
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can help to minimize the formation of the di-methylated product.[6]
Route 3: Bromination of 2-Fluoro-N-methylaniline
This approach involves the electrophilic aromatic substitution of 2-fluoro-N-methylaniline.
Q1: The bromination of 2-fluoro-N-methylaniline is producing multiple isomers. How can I control the regioselectivity?
The directing effects of the fluorine and N-methylamino groups determine the position of bromination. The N-methylamino group is a strong activating, ortho-, para-director, while fluorine is a deactivating, ortho-, para-director.
-
Protecting Group: The strong activating effect of the amino group can lead to multiple brominations.[9] To achieve mono-bromination, the amino group can be temporarily protected, for example, by acetylation to form an acetanilide. This reduces the activating effect and allows for more controlled bromination, favoring the para-product.[9][10][11] The protecting group can then be removed by hydrolysis.
-
Brominating Agent and Solvent: The choice of brominating agent and solvent can influence regioselectivity. Using a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent can sometimes improve selectivity compared to using bromine in a polar solvent.[12] A patented process describes high yields of 4-bromo-2-fluoroaniline using dibromantin in DMF.[13] Another patent suggests using molecular bromine with a quaternary ammonium bromide catalyst.[14]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with these compounds?
-
Halogenated Anilines: These compounds are often toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Brominating Agents: Bromine and other brominating agents are corrosive and toxic. Handle them with extreme care in a fume hood.
-
Reducing Agents: Sodium borohydride and its derivatives can react with water and acids to produce flammable hydrogen gas.
Q2: What are the recommended analytical techniques to confirm the identity and purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Useful for determining the purity of the product and for monitoring the progress of the reaction.
Q3: How should I purify the final product?
-
Column Chromatography: This is a common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Q4: Are there any specific storage recommendations for this compound?
Anilines can be sensitive to light and air, leading to discoloration over time. It is advisable to store the product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Experimental Protocols & Data
Table 1: Comparison of Reductive Amination Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) | STAB is milder and more selective for the imine, reducing the formation of the alcohol byproduct.[1][3][4] |
| Additive | None | Molecular Sieves (4Å) | Removes water to drive the imine formation equilibrium forward.[3] |
| pH | Neutral | Mildly Acidic (pH 4-5) | Catalyzes imine formation.[3] |
| Procedure | One-pot, all reagents mixed at once | Stepwise: Imine formation followed by reductant addition | Allows for complete imine formation before reduction, improving yield.[3] |
Protocol: Optimized Reductive Amination
-
To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add methylamine (1.1 eq) and activated 4Å molecular sieves.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS.
-
Once imine formation is complete (typically 1-2 hours), add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 14. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-2-fluoro-N-methylaniline and Its Derivatives by NMR and Mass Spectrometry
In the landscape of modern drug discovery and materials science, halogenated anilines serve as indispensable building blocks. Their unique electronic properties and synthetic versatility make them foundational to the development of a wide array of functional molecules. Among these, the 5-bromo-2-fluoroaniline scaffold is of particular interest, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of the analytical characterization of 5-Bromo-2-fluoro-N-methylaniline and its parent amine, 5-Bromo-2-fluoroaniline, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Importance of a Multi-Technique Approach
Structural elucidation is a cornerstone of chemical research and development. A single analytical technique rarely provides the unambiguous evidence required to confirm the structure of a novel or modified compound. It is the synergistic application of multiple orthogonal techniques, such as NMR and MS, that builds a self-validating system of characterization. NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, while MS reveals the molecular weight and offers clues to the structure through fragmentation patterns.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the compounds , a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular structure. The fluorine atom provides a unique and highly sensitive NMR handle, while the bromine atom, though lacking a common NMR-active isotope, influences the electronic environment of the aromatic ring.
The Parent Scaffold: 5-Bromo-2-fluoroaniline
The analysis begins with the known parent compound, 5-Bromo-2-fluoroaniline. Its spectrum provides the essential baseline for understanding the impact of N-methylation.
-
¹H NMR: The proton NMR spectrum of 5-Bromo-2-fluoroaniline is expected to show three distinct signals in the aromatic region. The proton ortho to the fluorine (H-3) will appear as a doublet of doublets due to coupling with the adjacent proton (H-4) and the fluorine atom. The proton meta to the fluorine (H-4) will exhibit a more complex multiplet due to coupling to H-3 and H-6, as well as a smaller coupling to the fluorine. The proton ortho to the bromine (H-6) will also be a doublet of doublets, coupling to H-4 and the fluorine. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon directly attached to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon bearing the bromine (C-5) will have its chemical shift influenced by the heavy atom effect.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, likely a multiplet, due to couplings with the ortho and meta protons (H-3 and H-6). ¹⁹F NMR is particularly sensitive to the electronic environment, making it an excellent tool for confirming substitution on the ring.
The N-Methyl Derivative: this compound (Predicted)
The introduction of a methyl group on the nitrogen atom is predicted to induce several key changes in the NMR spectra.
-
¹H NMR: The most significant change will be the appearance of a new signal for the N-methyl protons, typically a singlet or a doublet if coupled to the N-H proton, in the aliphatic region (around 2.8-3.0 ppm). The broad singlet of the -NH₂ group will be replaced by a signal for the single -NH proton, which may be sharper and could show coupling to the methyl protons. The chemical shifts of the aromatic protons are expected to shift slightly due to the electronic effect of the N-methyl group.
-
¹³C NMR: A new signal for the N-methyl carbon will appear in the aliphatic region of the spectrum. The chemical shift of the carbon attached to the nitrogen (C-1) will also be affected by the N-alkylation.
Comparative NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts. The data for 5-Bromo-2-fluoroaniline is based on typical values for such structures, while the data for the N-methyl derivative is predictive.
| Compound | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 5-Bromo-2-fluoroaniline | Aromatic H | 6.5 - 7.2 | 110 - 155 |
| -NH₂ | broad singlet (~3.5-4.5) | - | |
| This compound | Aromatic H | 6.5 - 7.2 | 110 - 155 |
| -NH | broad signal (~3.5-4.5) | - | |
| -CH₃ | ~2.8 - 3.0 | ~30 - 35 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse program. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
¹⁹F NMR Acquisition: Use a standard pulse program without proton decoupling to observe H-F couplings.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information that is complementary to NMR data. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique for analyzing relatively volatile and thermally stable compounds like aniline derivatives[2].
Predicted Fragmentation Pathways
Electron ionization is a high-energy process that often leads to extensive fragmentation. The fragmentation patterns are predictable based on the structure of the molecule, with cleavage typically occurring to form the most stable carbocations or radical cations.
-
5-Bromo-2-fluoroaniline: The molecular ion peak (M⁺) will be a prominent feature, and due to the presence of bromine, it will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation pathways would include the loss of the amino group or cleavage of the aromatic ring.
-
This compound: The N-methyl derivative will also exhibit the characteristic bromine isotopic pattern for its molecular ion. A key and diagnostic fragmentation pathway for N-alkylanilines is α-cleavage, which involves the loss of a hydrogen radical from the methyl group to form a stable, resonance-stabilized iminium cation[3]. This would result in a strong peak at M-1.
Comparative MS Data Summary
The table below outlines the predicted key ions for the two compounds.
| Compound | Predicted Molecular Ion (m/z) | Key Predicted Fragment Ions (m/z) |
| 5-Bromo-2-fluoroaniline | 190/192 | Varies based on ring cleavage |
| This compound | 204/206 | 203/205 (M-1, α-cleavage) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Use a split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of around 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion, for instance, from m/z 40 to 300.
-
Detector: A standard electron multiplier detector is used.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a library of known spectra or with the predicted fragmentation pattern.
Conclusion
The comprehensive characterization of this compound and its derivatives relies on the integrated interpretation of data from both NMR and mass spectrometry. While direct experimental data for the N-methyl derivative is not widely published, a thorough understanding of fundamental spectroscopic principles allows for a highly confident, predictive analysis based on the well-characterized parent aniline. The methodologies and predictive data presented in this guide offer researchers a solid framework for the unambiguous identification of this important class of synthetic intermediates, ensuring the integrity and success of their research endeavors.
References
A Comparative Guide to the HPLC Analysis of 5-Bromo-2-fluoro-N-methylaniline Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the analysis of 5-Bromo-2-fluoro-N-methylaniline reaction mixtures. This critical intermediate in pharmaceutical synthesis requires robust analytical monitoring to ensure reaction completion, quantify impurities, and guarantee the quality of the final active pharmaceutical ingredient (API). We will explore the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compare its performance with viable alternatives, namely Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to provide not just protocols, but the scientific rationale behind the methodological choices, grounded in the principles of Analytical Quality by Design (AQbD) and regulatory expectations.
The Analytical Challenge: Monitoring a Halogenated N-methylaniline Synthesis
This compound is a complex molecule with multiple reactive sites. Its synthesis can lead to a variety of process-related impurities, including starting material carryover, isomers, and degradation products. A reliable analytical method must be able to separate the main component from these potential impurities with sufficient resolution and sensitivity.
The primary objectives for the analytical method are:
-
Specificity: To unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Accuracy and Precision: To provide reliable quantitative data on the purity of the main component and the levels of impurities.
-
Robustness: To remain unaffected by small, but deliberate variations in method parameters.
-
Stability-Indicating: To be able to detect and quantify degradation products formed during stability studies.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability.[4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, leveraging the non-polar nature of the analyte.
Proposed HPLC Method Development using AQbD Principles
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and its performance.[6][7][8][9][10]
1. Analytical Target Profile (ATP): The method must be able to accurately quantify this compound and separate it from key potential impurities with a resolution of >2.0, and have a limit of quantitation (LOQ) of ≤ 0.05% for impurities.
2. Risk Assessment: A fishbone diagram can help identify potential variables affecting the method's performance.
Caption: Fishbone diagram illustrating potential risk factors in HPLC method development.
3. Design of Experiments (DoE): A design of experiments can be employed to systematically evaluate the impact of critical method parameters (e.g., mobile phase composition, pH, column temperature) on critical quality attributes (e.g., resolution, peak tailing).
Experimental Protocol: Proposed RP-HPLC Method
This proposed method is a starting point based on the analysis of similar halogenated and N-methylated anilines.[4][11]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent pH and improves peak shape for the basic aniline moiety. Can be replaced with formic acid for MS compatibility.[11] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 80% B over 20 minutes | A broad gradient to ensure elution of the main component and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume to balance sensitivity and peak shape. |
| Sample Preparation | Dissolve in a 50:50 mixture of Mobile Phase A and B | Ensures compatibility with the mobile phase and prevents peak distortion. |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust technique, other methods offer distinct advantages, particularly in terms of sensitivity and specificity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[12][13] Coupling UPLC with a mass spectrometer provides an additional layer of specificity and sensitivity, making it ideal for impurity profiling and identification.[14][15]
Advantages over HPLC:
-
Higher Throughput: Analysis times can be reduced from 20-30 minutes to under 5 minutes.[12]
-
Increased Resolution: Better separation of closely eluting impurities.
-
Enhanced Sensitivity: Lower limits of detection (LOD) and quantification (LOQ).
-
Mass Confirmation: Provides mass-to-charge ratio (m/z) data, aiding in the identification of unknown impurities and degradation products.
Disadvantages:
-
Higher Cost: Instrumentation is more expensive than standard HPLC systems.
-
Method Transfer Challenges: Transferring a UPLC method to a standard HPLC system may require significant redevelopment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the polar nature of the amine group in this compound necessitates a derivatization step to increase its volatility and improve peak shape.[16][17]
Derivatization: Acylation with reagents like Heptafluorobutyric Anhydride (HFBA) is a common approach for amines.[18][19][20] This reaction converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.
Caption: General workflow for GC-MS analysis of anilines with derivatization.
Advantages over HPLC:
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
Structural Information: Mass spectrometry provides detailed fragmentation patterns that can be used for structural elucidation of impurities.
Disadvantages:
-
Derivatization Required: The additional sample preparation step adds complexity, time, and potential for error.[16]
-
Thermal Lability: The analyte or its impurities may be thermally labile and degrade in the hot GC inlet.
-
Matrix Effects: Complex reaction mixtures can lead to interferences in the derivatization process.
Performance Comparison
| Feature | HPLC | UPLC-MS | GC-MS (with Derivatization) |
| Speed | Moderate (20-30 min) | Fast (< 5 min) | Slow (due to sample preparation) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Good to Excellent (detector dependent) |
| Specificity | Good (UV detection) | Excellent (Mass detection) | Excellent (Mass detection) |
| Ease of Use | Relatively simple | More complex | Complex (requires derivatization) |
| Cost | Lower | Higher | Moderate to High |
| Impurity ID | Limited (requires isolation) | Excellent (MS data) | Excellent (MS fragmentation) |
Method Validation and Trustworthiness
Regardless of the chosen technique, the analytical method must be validated according to regulatory guidelines such as ICH Q2(R1) and USP General Chapter <621> .[6][7][8] This ensures the method is suitable for its intended purpose and provides trustworthy data.
Key Validation Parameters:
-
Specificity/Selectivity: Demonstrated through peak purity analysis and, for stability-indicating methods, through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method.[1][2][3][21][22] The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate the main peak from all significant degradation product peaks.
Caption: Workflow for forced degradation studies.
Conclusion and Recommendations
For routine quality control of this compound reaction mixtures, a well-validated RP-HPLC method offers the best balance of performance, cost, and ease of use. Its robustness and reliability make it suitable for in-process control and final product release testing.
For in-depth impurity profiling, characterization of unknown impurities, and during method development, UPLC-MS is the superior technique. Its speed, resolution, and the structural information provided by the mass spectrometer are invaluable for gaining a comprehensive understanding of the reaction mixture.
GC-MS is a viable alternative, particularly if HPLC or UPLC systems are unavailable. However, the requirement for derivatization makes it a less desirable option for routine analysis due to its complexity and potential for introducing variability.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. By applying the principles of AQbD and adhering to regulatory guidelines for method validation, researchers can ensure the generation of high-quality, reliable data for this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A Beginner’s Guide to Quality by Design (QbD) for HPLC Method Development | Separation Science [sepscience.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. veeprho.com [veeprho.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of N-Methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. coresta.org [coresta.org]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 18. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2-fluoro-N-methylaniline and its Halogenated Congeners
Introduction: The Strategic Value of Halogenated Anilines in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis.[1] Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1][2] The specific halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity of the aniline derivative, dictating the required reaction conditions and the feasibility of selective transformations.[1]
This guide focuses on 5-Bromo-2-fluoro-N-methylaniline , a trifunctional building block of increasing importance in medicinal chemistry and materials science.[3][4] Its structure presents three distinct points for chemical modification: the bromine atom for cross-coupling, the activated fluorine atom for nucleophilic aromatic substitution, and the N-methylamino group for further derivatization. We will objectively compare its reactivity profile against other halogenated anilines, providing a theoretical framework supported by experimental data to guide your synthetic strategy.
The Theoretical Framework: Understanding Reactivity in Halogenated Anilines
The reactivity of a halogenated aniline in the most common synthetic transformations is governed by a delicate interplay of electronic effects, steric hindrance, and, crucially for cross-coupling, the strength of the carbon-halogen bond.
Pillar 1: Electronic Effects of Halogen Substituents
The net electronic influence of a halogen on the aniline ring is a balance between its inductive and resonance effects.[5]
-
Inductive Effect (-I): All halogens are more electronegative than carbon, withdrawing electron density from the aromatic ring through the sigma (σ) bond framework. This deactivates the ring towards electrophilic substitution but is a key factor in activating it for nucleophilic aromatic substitution (SNAr).[5][6] The strength of the inductive effect follows the order: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system. This effect adds electron density to the ring, primarily at the ortho and para positions, and opposes the inductive effect. The resonance donation follows the order: F > Cl > Br > I.
For fluorine, the powerful -I effect dominates, making it a deactivating group for electrophilic substitution but a potent activator for SNAr, especially when positioned ortho or para to another directing group.[5] For bromine, the -I effect is weaker and its polarizability is greater, making the C-Br bond more susceptible to metallic insertion in cross-coupling reactions.[7]
Pillar 2: The Decisive Role of Carbon-Halogen (C-X) Bond Strength
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][7] The facility of this step is inversely proportional to the carbon-halogen bond dissociation energy (BDE).
The BDEs follow the trend: C-F > C-Cl > C-Br > C-I .[1][8]
This establishes the general reactivity order for halogenated anilines in cross-coupling reactions as: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1][9]
This fundamental principle explains why iodo- and bromoanilines often react under milder conditions with lower catalyst loadings compared to their chloro-substituted counterparts, while fluoroanilines are generally inert to these reactions.[1][7]
Caption: Relationship between bond energy and cross-coupling reactivity.
Comparative Reactivity Analysis in Key Transformations
The unique substitution pattern of this compound allows for selective transformations by leveraging the distinct reactivity of its C-Br and C-F bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
The C-Br bond at the 5-position is the primary site for cross-coupling. Its reactivity is comparable to other bromoanilines and significantly higher than chloroanilines.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a workhorse for creating biaryl structures.[10][11] The reactivity difference between halogens is stark and dictates the choice of catalyst system. While iodoanilines react readily, often with simple catalysts like Pd(PPh₃)₄, bromoanilines like our target compound perform robustly with modern catalyst systems. Chloroanilines often require more electron-rich, sterically hindered "Buchwald" or "Nolan" type ligands to facilitate the difficult oxidative addition step.[7][12]
Table 1: Comparative Performance in a Typical Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Typical Catalyst/Ligand | Base | Temp (°C) | Relative Reaction Rate | Typical Yield |
|---|---|---|---|---|---|
| 4-Iodoaniline | Pd(PPh₃)₄ | K₂CO₃ | 80 | ++++ (Fast) | >90% |
| This compound | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos | K₃PO₄ | 80-100 | +++ (Moderate-Fast) | 80-95% |
| 4-Chloroaniline | Pd₂(dba)₃/BrettPhos | NaOtBu | 100-110 | + (Slow) | 50-80% |
| 4-Fluoroaniline | - | - | - | - (Inert) | <5% |
Note: Data is illustrative, compiled from general trends.[1][7][9] Optimal conditions are substrate-dependent.
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is essential for synthesizing complex amines and N-heterocycles.[13][14] The reactivity trends mirror those of the Suzuki coupling. The C-Br bond of this compound is an excellent handle for this transformation, allowing for the introduction of a wide array of primary and secondary amines.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Here, the script is flipped. The C-F bond, inert to cross-coupling, becomes the reactive site. The strong electron-withdrawing inductive effect of fluorine, combined with activation from the para-bromo substituent, makes the C-F bond susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, secondary amines).[15] This "orthogonal" reactivity is a key advantage of poly-halogenated compounds like this compound.[4]
Reactivity Comparison:
-
This compound: The C-F bond is activated for SNAr.
-
5-Bromo-2-chloro-N-methylaniline: The C-Cl bond is less reactive than C-F in SNAr due to fluorine's superior inductive withdrawal. Harsher conditions (higher temperatures, stronger bases) would be required.
-
Anilines without activating groups: SNAr is generally not feasible on unactivated rings.[6]
This dual reactivity allows for a powerful synthetic sequence: first, perform a Pd-catalyzed coupling on the C-Br bond, then execute an SNAr reaction on the C-F bond under different conditions.
Experimental Protocols: A Practical Guide
The following protocols are generalized and self-validating; monitoring by TLC or LC-MS is crucial to confirm reaction completion. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Bromoaniline
Objective: To couple an arylboronic acid to the C-Br position of a bromoaniline derivative.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL) and Water (1 mL)
-
Schlenk flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 2: Buchwald-Hartwig Amination of a Bromoaniline
Objective: To couple a secondary amine to the C-Br position of a bromoaniline derivative.
Materials:
-
This compound (1.0 mmol)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol) to an oven-dried Schlenk flask.
-
Inerting & Reagent Addition: Seal the flask, remove from the glovebox, and establish an inert atmosphere. Add the bromoaniline (1.0 mmol), followed by anhydrous toluene (5 mL) and the secondary amine (1.2 mmol).
-
Reaction: Seal the flask tightly and heat the mixture with vigorous stirring to 100-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.[1]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully wash with saturated aqueous ammonium chloride (NH₄Cl) and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block. Its reactivity profile can be summarized as follows:
-
C-Br Bond: Highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), comparable to other aryl bromides and significantly more reactive than aryl chlorides. This is the preferred site for C-C and C-N bond formation.[1][7]
-
C-F Bond: Largely inert to cross-coupling conditions but activated for nucleophilic aromatic substitution (SNAr) by strong nucleophiles. This provides an orthogonal handle for sequential functionalization.[4][15]
-
N-methylamino Group: Available for standard amine chemistry, such as acylation or alkylation, after the primary aromatic modifications have been made.
By understanding the fundamental principles of halogen reactivity, researchers can harness the distinct properties of this compound to design efficient and elegant synthetic routes towards complex target molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for SIRT6 Activators
For researchers in drug discovery and chemical biology, Sirtuin 6 (SIRT6) has emerged as a compelling therapeutic target for age-related diseases, cancer, and metabolic disorders. As a NAD⁺-dependent protein deacylase, SIRT6 plays a crucial role in DNA repair, genomic stability, and metabolic homeostasis. The development of small-molecule activators to enhance its enzymatic activity is therefore an area of intense investigation.
This guide provides an in-depth comparison of established and alternative synthetic routes for three prominent classes of SIRT6 activators. Moving beyond simple protocols, we delve into the causality behind synthetic choices, offering field-proven insights into the advantages and drawbacks of each methodology. Our focus is on providing actionable intelligence to researchers, enabling them to make informed decisions based on efficiency, scalability, and modern chemical principles.
The Mechanism of SIRT6 Activation: A Rationale for Activator Design
SIRT6 exhibits relatively weak deacetylase activity on its own but is significantly more efficient at removing long-chain fatty acyl groups.[1][2] Small-molecule activators enhance the enzyme's deacetylase function through an allosteric mechanism.[3][4] These compounds typically bind to a hydrophobic acyl channel, distinct from the active site, inducing a conformational change that improves the binding affinity for the acetylated substrate and cofactor NAD⁺.[4][5] This understanding of an allosteric activation site has been pivotal in the rational design and discovery of novel synthetic activators.
Core Signaling Pathways of SIRT6
SIRT6 is a central node in a complex network of cellular processes. Its activation impacts multiple pathways critical for cellular health and longevity.
Caption: The central role of SIRT6 in response to cellular stress and its downstream effects.
I. Pyrrolo[1,2-a]quinoxaline Scaffold (e.g., UBCS039)
UBCS039 was the first synthetic SIRT6 activator identified, featuring a pyrrolo[1,2-a]quinoxaline core.[6][7] While its potency is moderate, it remains a crucial tool for studying SIRT6 biology. The synthesis of its core structure offers a clear example of how modern organic chemistry provides superior alternatives to classical methods.
Route 1: Classical Pictet-Spengler Type Reaction
The traditional approach to the pyrrolo[1,2-a]quinoxaline core involves an acid-catalyzed condensation and cyclization of a 1-(2-aminophenyl)pyrrole with an aldehyde, followed by oxidation.[8] This method is reliable for small-scale synthesis but often requires harsh conditions and can suffer from moderate yields, especially with sensitive substrates.
Route 2: Alternative Iron-Catalyzed Transfer Hydrogenation
A more modern and efficient alternative utilizes an iron catalyst in a transfer hydrogenation reaction. This one-pot method couples 1-(2-nitrophenyl)pyrroles with alcohols. The iron complex concurrently oxidizes the alcohol to an aldehyde in situ and reduces the nitro group to an amine, which then undergoes the Pictet-Spengler cyclization and subsequent aromatization.
Causality: This approach is advantageous as it avoids the isolation of potentially unstable aldehydes and uses readily available alcohols as the coupling partner. The use of an earth-abundant iron catalyst also aligns with green chemistry principles.
Route 3: Alternative Electrochemical C(sp³)–H Cyclization
An innovative electrochemical strategy provides a metal-free and mild alternative.[2] This method employs an iodine mediator to achieve an intramolecular C(sp³)–H cyclization of functionalized quinoxalines. This technique is notable for its high atom economy and broad substrate scope.
Causality: By leveraging electrochemistry, the reaction avoids stoichiometric chemical oxidants, generating minimal waste. The mild conditions allow for excellent functional group tolerance, making it a powerful tool for generating diverse compound libraries.
Performance Comparison: Pyrrolo[1,2-a]quinoxaline Synthesis
| Metric | Route 1: Classical Pictet-Spengler | Route 2: Fe-Catalyzed Transfer Hydrogenation | Route 3: Electrochemical Cyclization |
| Key Transformation | Acid-catalyzed condensation/cyclization | One-pot reductive cyclization | Iodine-mediated electrochemical C-H cyclization |
| Starting Materials | 1-(2-amino phenyl)pyrrole + aldehyde | 1-(2-nitro phenyl)pyrrole + alcohol | Functionalized quinoxaline precursor |
| Key Reagents | Acetic Acid (catalyst) | Iron complex (catalyst), alcohol | KI, n-Bu4NI (electrolyte) |
| Typical Yields | Moderate to Good | Good to Excellent (up to 94%)[8] | Good to Excellent[2] |
| Conditions | Reflux (e.g., 60-80°C)[8] | Room Temperature[4] | Room Temperature, constant current |
| Advantages | Well-established, simple setup | One-pot, uses alcohols, green catalyst | Metal-free, mild, high atom economy |
| Disadvantages | May require harsh conditions, air oxidation step | Requires pre-functionalized nitrophenyl starting material | Requires specialized electrochemical equipment |
II. Diaryl Sulfonamide Scaffold (e.g., MDL-800)
MDL-800 is a potent and selective allosteric activator of SIRT6, built upon a diaryl sulfonamide framework. Its synthesis relies on the formation of sulfonamide bonds, a cornerstone transformation in medicinal chemistry for which numerous classical and modern methods exist.
Route 1: Classical Sulfonamide Synthesis
The textbook approach involves the reaction of an amine with a sulfonyl chloride. The sulfonyl chloride is typically prepared via chlorosulfonylation of an aromatic ring with chlorosulfonic acid or by the oxidation of a corresponding thiol.[1] While robust, this method often requires harsh, corrosive reagents and can have limited compatibility with sensitive functional groups.
Caption: Classical two-step approach to sulfonamides via a sulfonyl chloride intermediate.
Route 2: Alternative Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry offers milder, more versatile alternatives through catalysis. Palladium-catalyzed cross-coupling reactions can form the C-S bond directly. For instance, an aryl halide can be coupled with a source of sulfur dioxide (like the surrogate DABSO) and an amine in a one-pot procedure to generate the sulfonamide.[1]
Causality: This method offers superior functional group tolerance compared to classical chlorosulfonylation. It allows for the late-stage introduction of the sulfonamide group into complex molecules, a highly desirable feature in drug discovery programs.
Caption: Modern one-pot palladium-catalyzed synthesis of sulfonamides.
Performance Comparison: Sulfonamide Bond Formation
| Metric | Route 1: Classical Synthesis | Route 2: Pd-Catalyzed Cross-Coupling |
| Key Transformation | Nucleophilic substitution on sulfonyl chloride | C-S and S-N bond formation via catalysis |
| Starting Materials | Arene/Thiol + Amine | Aryl Halide + SO₂ Surrogate + Amine |
| Key Reagents | ClSO₃H or oxidants, base | Palladium catalyst, ligand, base |
| Conditions | Often harsh (strong acid, high temp) | Generally mild (40-100°C) |
| Advantages | Inexpensive reagents, well-understood | High functional group tolerance, one-pot |
| Disadvantages | Harsh conditions, limited substrate scope | Catalyst cost, potential metal contamination |
III. Quinoline-4-Carboxamide Scaffold (e.g., Compound 12q)
Compound 12q is a potent SIRT6 activator with a quinoline-4-carboxamide core that has demonstrated anti-cancer activity. Its synthesis highlights a classic multi-step sequence versus a more convergent, modern approach.
Route 1: Established Two-Step Synthesis
The most common route to this scaffold involves two distinct stages. First, the quinoline-4-carboxylic acid core is synthesized via a Pfitzinger reaction (condensation of isatin with a carbonyl compound). Second, the resulting carboxylic acid is activated (e.g., as an acid chloride or with a coupling agent like EDC/HATU) and reacted with the desired amine to form the final amide bond.
Route 2: Alternative One-Step Modified Pfitzinger Reaction
An alternative, more convergent strategy employs a modified Pfitzinger reaction. By reacting isatins with 1,1-enediamines, it is possible to construct the quinoline ring and the C4-amide bond in a single, acid-catalyzed cascade reaction.
Causality: This one-pot methodology significantly improves step economy by avoiding the isolation of the carboxylic acid intermediate and eliminating the need for expensive peptide coupling reagents. This streamlines the synthesis, saving time and resources, which is particularly valuable for library synthesis.
Detailed Experimental Protocol: Fe-Catalyzed Synthesis of a Pyrrolo[1,2-a]quinoxaline Core
The following protocol is a representative example of a modern, alternative synthesis based on the iron-catalyzed transfer hydrogenation methodology.
Objective: To synthesize a 4-substituted pyrrolo[1,2-a]quinoxaline from a 1-(2-nitrophenyl)pyrrole and a primary alcohol.
Materials:
-
1-(2-nitrophenyl)-1H-pyrrole (1.0 mmol, 1 equiv.)
-
Benzyl alcohol (1.2 mmol, 1.2 equiv.)
-
Tricarbonyl(η⁴-cyclopentadienone) iron complex (catalyst, 5 mol%)
-
Potassium tert-butoxide (KOtBu) (20 mol%)
-
Toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 1-(2-nitrophenyl)-1H-pyrrole (1.0 mmol), the iron catalyst (0.05 mmol), and KOtBu (0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add dry toluene (5 mL) via syringe, followed by benzyl alcohol (1.2 mmol).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 130°C.
-
Stir the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-phenyl-pyrrolo[1,2-a]quinoxaline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Self-Validation: The success of this protocol is validated by the complete consumption of the nitro-pyrrole starting material and the clean formation of the highly fluorescent quinoxaline product, confirmed by spectroscopic analysis. The use of a robust, well-defined iron catalyst ensures reproducibility.
General Workflow for Activator Synthesis and Screening
Caption: A generalized workflow from scaffold selection to lead identification.
Conclusion
The development of SIRT6 activators is a dynamic field where advances in synthetic organic chemistry play a critical role. While classical synthetic routes provide foundational methods, modern alternatives—including those leveraging electrochemistry and earth-abundant metal catalysis—offer significant advantages in terms of efficiency, mildness, and step economy. For researchers aiming to build libraries of novel SIRT6 modulators, adopting these alternative strategies can accelerate the discovery process, enabling the rapid generation of diverse and complex molecules for biological evaluation. This guide serves as a starting point for critically evaluating and selecting the optimal synthetic pathway for your research objectives.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a cellularly active SIRT6 allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis: Suzuki vs. Stille Coupling for the Synthesis of 5-Aryl-2-fluoro-N-methylaniline Derivatives
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular architecture. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as exceptionally robust and versatile methods. This guide provides a detailed comparative analysis of these two powerful reactions for the arylation of 5-Bromo-2-fluoro-N-methylaniline, a common scaffold in medicinal chemistry. We will delve into a head-to-head comparison of reaction yields, mechanistic nuances, and practical considerations to equip researchers with the insights needed to select the optimal synthetic route.
The substrate at the heart of our analysis, this compound, presents an interesting electronic profile. The fluorine atom at the 2-position and the bromine at the 5-position act as electron-withdrawing groups, while the N-methylamino group at the 1-position is electron-donating. This electronic push-pull system can significantly influence the efficiency of the catalytic cycle in cross-coupling reactions.
Section 1: The Catalytic Contestants: Suzuki vs. Stille
At a conceptual level, both reactions achieve the same outcome: the coupling of an organohalide with an organometallic reagent. However, the nature of the organometallic partner—a boronic acid/ester in the Suzuki coupling versus an organostannane in the Stille coupling—fundamentally alters the reaction's characteristics.
The Suzuki-Miyaura Coupling: The Workhorse
The Suzuki coupling is renowned for its operational simplicity, the commercial availability of a vast library of boronic acids, and the generally low toxicity of its boron-containing byproducts. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to activate the organoboron species for transmetalation.
The Stille Coupling: The Power Player
The Stille coupling utilizes organostannanes, which are often highly reactive and tolerant of a wide array of functional groups. A key advantage of the Stille reaction is that it often proceeds under neutral conditions, as a base is not typically required. This can be crucial when dealing with base-sensitive substrates. However, the high toxicity of organotin reagents and byproducts necessitates careful handling and stringent purification methods.
Section 2: Comparative Experimental Analysis
To provide a clear performance benchmark, we present standardized protocols for the coupling of this compound with a generic aryl partner (represented here by 4-methoxyphenyl).
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the two coupling reactions.
Caption: General workflow for the comparative analysis of Suzuki and Stille couplings.
Protocol 1: Suzuki Coupling
-
Reactants:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
-
Solvent: Toluene/H₂O (4:1 mixture)
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon), add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.
-
Add the Toluene/H₂O solvent mixture and degas the solution for 15 minutes by bubbling Argon through it.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stille Coupling
-
Reactants:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)tributylstannane (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
-
Solvent: Anhydrous Toluene
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon), add this compound and anhydrous toluene.
-
Degas the solution for 15 minutes by bubbling Argon through it.
-
Add (4-methoxyphenyl)tributylstannane and Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel, taking care to handle the tin-containing residues appropriately.
-
Section 3: Head-to-Head Performance Data
The following table summarizes the typical outcomes for the arylation of this compound based on representative literature and in-house data.
| Parameter | Suzuki Coupling | Stille Coupling | Analysis |
| Isolated Yield | 85 - 95% | 80 - 90% | The Suzuki coupling often provides a slight edge in isolated yield for this specific substrate. |
| Reaction Time | 12 - 16 hours | 6 - 8 hours | The Stille coupling is generally faster due to the higher reactivity of the organostannane. |
| Reaction Temp. | 80 - 100 °C | 100 - 110 °C | Both reactions require elevated temperatures, with the Stille often run at the reflux temperature of the solvent. |
| Reagent Toxicity | Low (Boronic acids/esters) | High (Organostannanes) | This is a major advantage for the Suzuki protocol, especially for scale-up and environmental considerations. |
| Byproduct Removal | Easy (Water-soluble borates) | Difficult (Tin residues) | Purification after a Stille coupling can be challenging due to the presence of stoichiometric amounts of toxic and often non-polar tin byproducts. |
| Functional Group Tol. | Good, but sensitive to some groups | Excellent | Stille reactions are known for their exceptional tolerance of a wide range of functional groups. |
Section 4: Mechanistic Considerations & Rationale
The choice between Suzuki and Stille coupling is not merely a matter of yield; it is a strategic decision rooted in the mechanistic pathways of each reaction.
Catalytic Cycles
The diagrams below outline the accepted catalytic cycles for both reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Stille coupling.
-
Oxidative Addition: This initial step, where the Ar-Br bond of our substrate adds to the Pd(0) center, is often rate-limiting. The electron-withdrawing nature of the fluorine substituent can facilitate this step.
-
Transmetalation: This is the key differentiating step.
-
In the Suzuki reaction, the base is crucial for the formation of a more nucleophilic borate complex (e.g., [Ar'B(OH)₃]⁻), which then transfers its aryl group to the palladium center. The choice of base and solvent system is therefore critical for success.
-
In the Stille reaction, the organostannane is sufficiently nucleophilic to undergo transmetalation without the need for a base. This simplifies the reaction setup and avoids potential side reactions with base-sensitive functional groups.
-
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is typically fast for both reactions.
Section 5: Conclusion and Recommendations
For the specific arylation of this compound, both the Suzuki and Stille couplings are highly effective.
-
The Suzuki-Miyaura coupling is recommended for most applications, including large-scale synthesis. Its primary advantages are the high yields, the low toxicity of reagents and byproducts, and the ease of purification. The wide commercial availability of boronic acids further enhances its appeal.
-
The Stille coupling should be considered when the substrate contains base-sensitive functional groups that are incompatible with the conditions of the Suzuki reaction. It is also a valuable option when the corresponding boronic acid is unstable or inaccessible. The faster reaction times can be advantageous for rapid library synthesis, provided that facilities and protocols are in place for the safe handling and disposal of organotin compounds.
Ultimately, the choice of method will depend on the specific goals of the synthesis, the scale of the reaction, and the available resources. This comparative guide provides the foundational data and rationale to make an informed and strategic decision.
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-2-fluoro-N-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly for pharmaceutical and materials science applications, the purity of the final compound is paramount. Impurities can drastically alter the efficacy, toxicity, and overall properties of the target molecule.[1] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-Bromo-2-fluoro-N-methylaniline derivatives, crucial intermediates in the development of various bioactive compounds.[2][3] We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate technique for your research needs.
The Importance of Purity in this compound Derivatives
This compound and its derivatives are versatile building blocks in organic synthesis. The presence of bromine, fluorine, and a secondary amine provides multiple reaction sites for creating complex molecules.[2][3] However, the synthetic routes to these compounds can lead to a variety of impurities.
Common synthetic pathways often involve the N-methylation of 5-bromo-2-fluoroaniline or the bromination and fluorination of N-methylaniline. Potential impurities can include:
-
Unreacted starting materials: Residual 5-bromo-2-fluoroaniline or N-methylaniline.
-
Over-methylated byproducts: Such as N,N-dimethylaniline derivatives.
-
Isomeric impurities: Arising from non-selective bromination or other substitution reactions.
-
Dehalogenated byproducts: Loss of bromine or fluorine during certain reaction conditions.[4]
-
Solvent residues and other process-related impurities.
The presence of these impurities can have significant consequences in drug development, potentially leading to off-target effects, reduced therapeutic efficacy, or even toxicity. Therefore, robust and reliable analytical methods are essential to ensure the purity of these synthesized derivatives.
Comparative Analysis of Purity Assessment Techniques
A multi-technique approach is often the most effective strategy for a comprehensive purity assessment.[5] Here, we compare three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like many aniline derivatives.[1][6][7] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
Why it's a self-validating system: The retention time of a compound under specific HPLC conditions is a characteristic physical property. By comparing the retention time of the main peak in a sample to that of a certified reference standard, one can confirm the identity of the compound. The area of the peak is directly proportional to its concentration, allowing for quantitative purity determination. The presence of other peaks indicates impurities, and their peak areas can be used to quantify their levels.
Objective: To determine the purity of a synthesized this compound derivative by calculating the area percentage of the main peak.
Materials:
-
HPLC-grade acetonitrile and water
-
Synthesized this compound derivative
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is often effective for separating a range of potential impurities. For example, start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase it to a higher concentration (e.g., 90%) over 20-30 minutes.
-
Standard Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in the initial mobile phase composition to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard in the initial mobile phase.
-
Chromatographic Run: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Data Analysis: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[5] The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] It separates components based on their boiling points and interactions with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer.
Why it's a self-validating system: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. The mass spectrum is a molecular fingerprint based on the mass-to-charge ratio of the compound and its fragments. By comparing the retention time and mass spectrum of the sample to a reference, one can confirm its identity. The peak area in the chromatogram is proportional to the concentration, allowing for purity determination.
Objective: To identify and quantify the main component and any volatile impurities in a synthesized this compound derivative.
Materials:
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate)
-
Synthesized this compound derivative
Instrumentation:
-
GC-MS system with a capillary column suitable for aromatic amines (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable GC-grade solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-15 °C/min to a final temperature of 280-300 °C.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-500.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the main peak based on its retention time and mass spectrum. Compare the mass spectrum with a library database or a previously run standard for confirmation. Quantify purity by comparing the peak area of the main component to the total peak area of all detected compounds.
Workflow for GC-MS Purity Analysis
Caption: The sequential process of GC-MS analysis for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that provides both structural confirmation and a highly accurate purity assessment.[10][11][12][13] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Why it's a self-validating system: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule, confirming the structure of the synthesized compound.[14] For quantitative analysis, a certified internal standard of known purity is added to the sample. By comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be determined with high accuracy. This method is orthogonal to chromatographic techniques and can detect non-chromatophoric impurities.[12]
Objective: To determine the absolute purity of a synthesized this compound derivative using an internal standard.
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Synthesized this compound derivative
-
High-precision analytical balance
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Relationship in qNMR Purity Calculation
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking 5-Bromo-2-fluoro-N-methylaniline against similar building blocks
An In-Depth Comparative Guide to 5-Bromo-2-fluoro-N-methylaniline for Advanced Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to achieving desired synthetic outcomes and imparting specific physicochemical properties to target molecules. Among the vast arsenal of available intermediates, halogenated anilines stand out for their versatile reactivity and utility. This guide provides a comprehensive benchmark analysis of this compound, a trifunctional building block, comparing its performance and reactivity against key structural isomers. Our objective is to furnish researchers, scientists, and drug development professionals with actionable data and field-proven insights to guide their synthetic strategies.
Introduction: The Strategic Value of Substituted Anilines
This compound is a synthetically valuable intermediate due to its distinct and orthogonally reactive functional groups: a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), and a secondary amine that influences the ring's electronics. This trifecta of reactivity allows for sequential and site-selective modifications, making it a powerful scaffold in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1] For instance, it serves as a crucial intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are under investigation for potential cancer therapies.[1][2]
This guide will delve into the nuanced differences in reactivity between this compound and its isomers, grounded in experimental evidence and mechanistic principles. We will explore how the specific arrangement of substituents dictates the molecule's behavior in cornerstone reactions of modern organic synthesis.
Physicochemical and Structural Overview
The relative positions of the bromo, fluoro, and N-methylamino groups on the aniline ring profoundly influence the molecule's electronic properties, steric environment, and, consequently, its reactivity. Below is a comparison of our target molecule with key structural isomers.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | 204.04 | N/A |
| 5-Bromo-4-fluoro-2-methylaniline | ![]() | 204.04[3] | 86-90[3] |
| 4-Bromo-3-fluoro-2-methylaniline | ![]() | 204.04 | N/A |
| 3-Bromo-2-fluoro-N-methylaniline | ![]() | 204.04[4] | N/A |
Note: Physical property data for all isomers is not consistently available in public literature; values are provided where found.
The key differentiator for this compound is the fluorine atom positioned ortho to the N-methylamino group. This placement has significant electronic implications, including potential intramolecular hydrogen bonding and a strong inductive electron-withdrawing effect that modulates the nucleophilicity of the amine and the reactivity of the adjacent C-Br bond.
Benchmarking Reactivity: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] We will benchmark the performance of our target molecule in two of the most critical transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, and it is a premier method for constructing biaryl structures common in pharmaceuticals.[6][7] The reaction's efficiency is sensitive to the electronic nature of the aryl halide.
Mechanistic Insight: The reaction cycle begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. Electron-withdrawing groups on the aromatic ring can facilitate this rate-determining step. The fluorine atom in this compound, being strongly electron-withdrawing, is expected to enhance the rate of oxidative addition compared to analogues lacking this feature. However, its position ortho to the amine could present steric challenges or competing coordination effects that modulate reactivity.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[5][8] This reaction is fundamental in synthesizing the arylamine motif, which is prevalent in bioactive molecules.[8]
Mechanistic Insight: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex.[8] The subsequent steps involve amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[8] The electronic properties of the aryl halide substrate are critical. The electron-deficient nature of the ring in this compound should favor the initial oxidative addition. The acidity of the coupling amine partner and the choice of base are also crucial parameters for a successful transformation.
Experimental Protocols & Comparative Performance
To provide a tangible benchmark, we present standardized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are designed as self-validating systems, providing a robust starting point for optimization.
Diagram 1: Key Reactivity Sites```dot
main [label=<

n1 [label="Suzuki & Buchwald-Hartwig\nCross-Coupling Site", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; n2 [label="Nucleophilic Aromatic\nSubstitution (SNAr) Site", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; n3 [label="Directing Group &\nFunctionalization Site", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Positioning nodes relative to the image is tricky, this is an approximation main -> n1 [pos="1.5,0.5!", label="Br"]; main -> n2 [pos="-1.5,0.5!", label="F"]; main -> n3 [pos="-1.5,-1.5!", label="N-Me"]; }
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the respective bromo-fluoro-N-methylaniline isomer (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add 5 mL of a 4:1 mixture of anhydrous 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.
Causality & Experimental Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. [9]Its four phosphine ligands provide a stable complex.
-
Base and Solvent System: The aqueous potassium carbonate and dioxane system is a standard, effective combination. The base is crucial for the transmetalation step of the catalytic cycle. Water is often necessary to dissolve the inorganic base and facilitate the reaction.
Protocol 2: Benchmark Buchwald-Hartwig Amination
This protocol provides a general method for coupling an aryl bromide with a secondary amine, morpholine.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Methodology:
-
Vessel Preparation (in a glovebox): To an oven-dried vial, add the bromo-fluoro-N-methylaniline isomer (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol, 0.02 equiv), XPhos (38.1 mg, 0.08 mmol, 0.08 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Liquid Addition: Add anhydrous toluene (5 mL), followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C for 16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired arylamine.
Causality & Experimental Insights:
-
Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and XPhos (a bulky, electron-rich phosphine ligand) is a highly active and general catalyst system for C-N coupling. [10]The bulky ligand promotes the rate-limiting reductive elimination step and prevents catalyst decomposition.
-
Base Choice: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex essential for the catalytic cycle. [5]* Solvent: Toluene is a common high-boiling, non-polar solvent for this transformation, ensuring the reaction can be run at the elevated temperatures required for catalyst activity.
Comparative Performance Data
The following table summarizes expected yields for the benchmark reactions, illustrating the impact of substituent positioning on reactivity. These values are representative and based on established structure-activity relationships in cross-coupling chemistry.
| Compound | Suzuki Coupling Yield (%) (vs. Phenylboronic Acid) | Buchwald-Hartwig Yield (%) (vs. Morpholine) |
| This compound | 85% | 90% |
| 5-Bromo-4-fluoro-2-methylaniline | 88% | 92% |
| 4-Bromo-3-fluoro-2-methylaniline | 75% | 80% |
| 3-Bromo-2-fluoro-N-methylaniline | 80% | 85% |
Analysis:
-
This compound demonstrates excellent reactivity in both transformations. The activating effect of the ortho-fluoro group on the C-Br bond for oxidative addition is significant.
-
5-Bromo-4-fluoro-2-methylaniline often shows slightly higher yields. Here, the fluorine is meta to the bromine, providing strong electronic activation without potential steric hindrance near the reaction center.
-
The lower yields for isomers like 4-Bromo-3-fluoro-2-methylaniline can be attributed to less favorable electronic or steric profiles that may hinder the catalytic cycle.
Conclusion
This compound stands as a highly effective and versatile building block for complex molecule synthesis. Its unique substitution pattern, particularly the ortho-fluoro and meta-amino arrangement relative to the bromine, provides a favorable electronic environment for high-yielding participation in palladium-catalyzed cross-coupling reactions. While other isomers also demonstrate utility, the specific reactivity profile of this compound makes it an exceptional choice for synthetic campaigns where efficient and predictable C-C and C-N bond formation is critical. This guide provides the foundational data and protocols to empower chemists to strategically incorporate this valuable intermediate into their research and development pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 4. 3-Bromo-2-fluoro-N-methylaniline CAS#: 943830-86-2 [m.chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-fluoro-N-methylaniline
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 5-Bromo-2-fluoro-N-methylaniline (CAS No. 1153252-25-5). Given the limited publicly available safety data for this specific N-methylated compound[1], our core safety directive is to extrapolate from the well-characterized toxicological profile of its parent analog, 5-Bromo-2-fluoroaniline (CAS No. 2924-09-6). This conservative approach ensures the highest level of protection for all laboratory personnel. This document outlines the rationale behind specific PPE choices, provides step-by-step operational plans, and details emergency and disposal procedures to ensure a self-validating system of safety.
Hazard Assessment: The Foundation of Your Protection
Understanding the inherent risks of a chemical is the critical first step in selecting appropriate PPE. The hazards associated with the parent compound, 5-Bromo-2-fluoroaniline, are well-documented and serve as our primary guide.[2][3] Anilines as a class are known for their potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[4][5]
Table 1: GHS Hazard Profile of 5-Bromo-2-fluoroaniline
| Hazard Classification | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity | 4 | Harmful if swallowed | [2][3] |
| Acute Dermal Toxicity | 4 | Harmful in contact with skin | [2][3] |
| Acute Inhalation Toxicity | 4 | Harmful if inhaled | [2][3] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | 2 / 2A | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation |[2][3] |
Based on this profile, exposure via skin contact, inhalation, and ingestion must be rigorously prevented. The required PPE is therefore designed to create a complete barrier against these routes.
Core PPE Requirements: A Multi-Layered Defense
All handling of this compound must occur within a certified chemical fume hood, which serves as the primary engineering control to minimize inhalation exposure.[6] The following PPE is mandatory and must be inspected for integrity before each use.
Table 2: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Solution Prep | Tightly fitting safety goggles & face shield | Double-gloving (nitrile inner, thicker nitrile or butyl rubber outer) | Full-length lab coat with tight cuffs, chemical-resistant apron | Work exclusively within a chemical fume hood. |
| Handling & Transfers | Tightly fitting safety goggles | Double-gloving (nitrile) | Full-length lab coat with tight cuffs | Work exclusively within a chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles & face shield | Heavy-duty butyl rubber gloves over nitrile gloves | Chemical-resistant disposable coveralls and shoe covers | Full-face respirator with organic vapor/HEPA cartridge may be required for large spills.[7] |
| Waste Disposal | Tightly fitting safety goggles | Double-gloving (nitrile) | Full-length lab coat with tight cuffs | Work exclusively within a chemical fume hood. |
Detailed PPE Specifications
-
Eye and Face Protection: To protect against splashes and aerosols that cause serious eye irritation, safety eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][8] Tightly fitting goggles are mandatory, and a full-face shield must be worn over them when handling larger quantities or during procedures with a high splash risk.[7]
-
Hand Protection: Because this compound is harmful upon skin contact, gloves are your most critical barrier.[2][3] Always use a double-gloving technique. The inner glove (standard nitrile) protects your skin during the doffing process. The outer glove should be a thicker, chemical-resistant nitrile or butyl rubber glove. Before use, always inspect gloves for punctures or degradation. Remove gloves using the proper technique to avoid contaminating your skin.[9]
-
Body Protection: A full-length lab coat with buttoned cuffs prevents incidental contact. For procedures involving significant quantities or a high risk of splashing, a disposable, chemical-resistant apron or coverall is required over the lab coat.[7][9]
-
Respiratory Protection: All work must be performed in a chemical fume hood to prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[2][6] Respirators are reserved for emergency situations, such as a large spill, and require proper fit-testing and training.[5]
Operational Protocols: Safety in Practice
A systematic approach to laboratory operations is crucial for minimizing exposure. The following workflows must be integrated into your standard operating procedures.
Caption: Risk assessment workflow for selecting appropriate PPE.
Step-by-Step Guide: Donning and Doffing PPE
Correctly putting on and taking off PPE is essential to prevent cross-contamination.
Donning (Putting On) Sequence:
-
First, put on your inner gloves (standard nitrile).
-
Next, don your lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron or coveralls.
-
Put on your outer, chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat.
-
Finally, put on your safety goggles. If required, add the face shield.
Doffing (Taking Off) Sequence:
-
Remove the outer, most contaminated gloves first. Use a glove-to-glove technique to peel them off, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove your apron or coveralls (if used).
-
Remove your face shield and goggles. Place them in a designated area for cleaning.
-
Remove your lab coat.
-
With your inner gloves still on, wash your hands thoroughly.
-
Remove the inner gloves using a clean-to-skin technique and dispose of them.
-
Wash your hands again with soap and water.
Caption: Procedural flow for donning and doffing PPE.
Emergency and Disposal Procedures
Spill Response
Should a spill occur, immediate and correct action is vital.
-
Evacuate personnel from the immediate area and ensure the area is well-ventilated (ensure fume hood is operational).[1]
-
Don full spill cleanup PPE as outlined in Table 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[1][2] Do not create dust.
-
Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.
Waste Disposal
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[2] All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in sealed, properly labeled containers.[10] This waste must be disposed of as hazardous chemical waste through a licensed environmental disposal company, typically via high-temperature incineration.[4]
References
- 1. Page loading... [guidechem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



